2-Bromo-4-isopropyl-cyclohexanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15BrO |
|---|---|
Molecular Weight |
219.12 g/mol |
IUPAC Name |
2-bromo-4-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C9H15BrO/c1-6(2)7-3-4-9(11)8(10)5-7/h6-8H,3-5H2,1-2H3 |
InChI Key |
DWDUCMMIILBMMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(=O)C(C1)Br |
Origin of Product |
United States |
Foundational & Exploratory
2-Bromo-4-isopropyl-cyclohexanone synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4-isopropyl-cyclohexanone
Introduction
This compound is an alpha-brominated ketone derivative of 4-isopropylcyclohexanone. The presence of a bromine atom adjacent to the carbonyl group makes it a valuable intermediate in organic synthesis. The bromine atom serves as a good leaving group in nucleophilic substitution reactions and can influence the stereochemical outcome of subsequent transformations.[1] The bulky isopropyl group at the 4-position can also exert steric control, influencing the regioselectivity and stereoselectivity of reactions.[1] This guide provides a comprehensive overview of a common synthesis method for this compound and details the analytical techniques used for its characterization.
Synthesis
The synthesis of this compound is typically achieved through the alpha-bromination of the parent ketone, 4-isopropylcyclohexanone. This reaction involves the electrophilic substitution of a proton on the alpha-carbon with a bromine atom. For unsymmetrical ketones like 4-isopropylcyclohexanone, achieving regioselectivity (bromination at the C2 versus the C6 position) is a key consideration.[1] The reaction is often acid-catalyzed, proceeding through an enol intermediate. N-Bromosuccinimide (NBS) is a commonly used brominating agent for this transformation, offering advantages in handling and selectivity compared to elemental bromine.[2][3]
Reaction Mechanism: Acid-Catalyzed Bromination
The acid-catalyzed bromination of a ketone proceeds through the following steps:
-
Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated by the acid catalyst (e.g., p-TsOH), making the ketone more susceptible to enolization.
-
Enol Formation: A base (which can be the solvent or the conjugate base of the acid) removes a proton from the alpha-carbon, leading to the formation of a neutral enol intermediate.
-
Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine atom from the brominating agent (e.g., NBS).
-
Deprotonation: The protonated carbonyl is deprotonated to regenerate the carbonyl group, yielding the final α-bromoketone product.
Caption: Acid-catalyzed bromination mechanism of 4-isopropylcyclohexanone.
Experimental Protocol
This protocol details the synthesis of this compound from 4-isopropylcyclohexanone using N-Bromosuccinimide (NBS) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).[2][3]
Materials:
-
4-Isopropylcyclohexanone (1.0 eq)[4]
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 eq)
-
Dichloromethane (CH₂Cl₂, solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Caption: Experimental workflow for the synthesis of this compound.
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 4-isopropylcyclohexanone and dichloromethane.
-
Add N-Bromosuccinimide and a catalytic amount of p-toluenesulfonic acid to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid), saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by column chromatography if necessary.
Characterization
The structure of this compound can be confirmed using various spectroscopic techniques. Below are the expected data based on its structure and data from analogous compounds.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅BrO | [5] |
| Molecular Weight | 219.12 g/mol | [5] |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | - |
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the different protons in the molecule. The key diagnostic signal is the proton on the bromine-bearing carbon (α-proton), which would appear as a multiplet at a downfield chemical shift due to the deshielding effect of the adjacent bromine and carbonyl group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -CH(Br)- | 4.0 - 4.5 | Multiplet |
| -CH(CH₃)₂ | 2.0 - 2.5 | Multiplet |
| Cyclohexane Ring Protons | 1.5 - 2.8 | Multiplets |
| -CH(CH₃)₂ | 0.9 - 1.1 | Doublet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon will be the most downfield signal.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O | 195 - 205 |
| -C(Br)- | 50 - 60 |
| -CH(CH₃)₂ | 30 - 40 |
| Cyclohexane Ring Carbons | 25 - 45 |
| -CH(CH₃)₂ | 18 - 22 |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present. The most prominent absorption will be the strong C=O stretch of the ketone.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | 1715 - 1730 | Strong |
| C-H (sp³) | 2850 - 3000 | Medium-Strong |
| C-Br | 500 - 600 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. A key feature will be the presence of two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is characteristic of a compound containing one bromine atom due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6]
| Fragment (m/z) | Identity | Notes |
| 218/220 | [M]⁺ | Molecular ion peaks, characteristic isotopic pattern for Bromine.[6] |
| 139 | [M - Br]⁺ | Loss of a bromine radical. |
| 111 | [M - Br - C₂H₄]⁺ | Subsequent loss of ethylene via a potential rearrangement. |
| 43 | [C₃H₇]⁺ | Isopropyl cation fragment. |
Conclusion
This technical guide outlines a reliable method for the synthesis of this compound via the acid-catalyzed bromination of 4-isopropylcyclohexanone with N-Bromosuccinimide. The provided experimental protocol and expected characterization data serve as a valuable resource for researchers and professionals in the fields of organic chemistry and drug development. The successful synthesis and purification of this compound provide access to a versatile building block for further chemical transformations.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [scirp.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 4-Isopropylcyclohexanone | C9H16O | CID 79488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C9H15BrO | CID 62708067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Physicochemical Properties of 2-Bromo-4-isopropyl-cyclohexanone: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 2-Bromo-4-isopropyl-cyclohexanone. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Physicochemical Properties
| Property | This compound | 4-isopropylcyclohexanone |
| Molecular Formula | C₉H₁₅BrO[1] | C₉H₁₆O[2][3] |
| Molecular Weight | 219.12 g/mol [1] | 140.22 g/mol [2][3] |
| IUPAC Name | 2-bromo-4-propan-2-ylcyclohexan-1-one[1] | 4-isopropylcyclohexan-1-one[3] |
| Melting Point | No data available | No data available |
| Boiling Point | No data available | 195-196 °C at 760 mmHg (estimated)[2] |
| Density | No data available | No data available |
| XLogP3 | 2.9[1] | 2.2 (estimated)[2] |
| Solubility | Soluble in organic solvents.[4] | Soluble in alcohol; 672.7 mg/L in water.[2] |
Synthesis and Characterization
The primary route for the synthesis of this compound is the α-bromination of its precursor, 4-isopropylcyclohexanone.[4] This reaction typically proceeds via an enol or enolate intermediate.
Experimental Workflow: Synthesis
Below is a logical workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 4-isopropylcyclohexanone in a suitable solvent such as glacial acetic acid or methanol, add a catalytic amount of hydrobromic acid.
-
Bromination: While stirring, slowly add an equimolar amount of bromine (Br₂) or N-bromosuccinimide (NBS) to the solution. The reaction temperature should be maintained, typically at or below room temperature, to control selectivity and minimize side reactions.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, the mixture is quenched by the addition of water. The product is then extracted into an organic solvent such as diethyl ether or dichloromethane. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Characterization Protocols
The structure and purity of the synthesized this compound can be confirmed using the following spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet), the proton at the bromine-bearing carbon (a multiplet), and the protons on the cyclohexanone ring. The chemical shift and multiplicity of the proton alpha to the bromine and carbonyl group will be indicative of its stereochemistry (axial or equatorial).
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the carbon attached to the bromine, the carbons of the isopropyl group, and the other carbons of the cyclohexanone ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1715-1735 cm⁻¹. The C-Br stretching vibration will appear in the fingerprint region, usually between 500 and 700 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of a bromine atom and cleavage of the cyclohexanone ring.
Reactivity and Potential Applications
As an α-bromoketone, this compound is a versatile intermediate in organic synthesis. Its reactivity is characterized by the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine atom.
General Reactivity Pathways
The following diagram illustrates the principal reaction pathways for α-bromoketones.
Caption: General reactivity of this compound.
-
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the α-carbon, where the bromine atom is displaced by a variety of nucleophiles.[4] This allows for the introduction of a wide range of functional groups.
-
Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives.
-
Elimination Reactions: Treatment with a base can also lead to the elimination of HBr, resulting in the formation of an α,β-unsaturated ketone.
-
Reactions at the Carbonyl Group: The carbonyl group can be targeted by nucleophiles, leading to addition products. It can also be reduced to the corresponding alcohol.
The synthetic versatility of this compound makes it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents and other biologically active compounds.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. As with other α-haloketones, it is likely to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
Technical Guide: 2-Bromo-4-isopropyl-cyclohexanone (CAS No. 765940-93-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-isopropyl-cyclohexanone is a halogenated cyclic ketone of interest in synthetic organic chemistry. Its structure suggests potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The presence of a bromine atom at the α-position to the carbonyl group provides a reactive handle for various nucleophilic substitution and elimination reactions, while the isopropyl group influences the molecule's conformation and reactivity. This document outlines the key chemical information, predicted spectroscopic characteristics for structure elucidation, and a plausible synthetic route for this compound.
Chemical and Physical Properties
Quantitative data for this compound is primarily based on computational models available in public databases.[1]
| Property | Value | Source |
| CAS Number | 765940-93-0 | PubChem[1] |
| Molecular Formula | C₉H₁₅BrO | PubChem[1] |
| Molecular Weight | 219.12 g/mol | PubChem[1] |
| IUPAC Name | 2-bromo-4-isopropylcyclohexan-1-one | PubChem[1] |
| Canonical SMILES | CC(C)C1CCC(=O)C(C1)Br | PubChem[1] |
| InChI Key | DWDUCMMIILBMMZ-UHFFFAOYSA-N | PubChem[1] |
Structure Elucidation: A Predictive Approach
The definitive confirmation of the structure of this compound would rely on a combination of spectroscopic techniques. Below are the predicted data based on the analysis of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
3.1.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons on the cyclohexane ring and the isopropyl group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group.
| Predicted Proton Signal | Multiplicity | Approximate Chemical Shift (ppm) | Rationale |
| H at C2 (methine) | Doublet of doublets (dd) | 4.0 - 4.5 | Deshielded by both the adjacent bromine and carbonyl group. |
| H at C4 (methine) | Multiplet (m) | 1.5 - 2.0 | Standard aliphatic methine proton on a cyclohexane ring. |
| CH₂ groups on ring | Multiplets (m) | 1.2 - 2.5 | Complex overlapping signals for the three methylene groups. |
| CH of isopropyl group | Septet or multiplet | 1.8 - 2.2 | Standard isopropyl methine proton. |
| CH₃ of isopropyl group | Doublet (d) | 0.8 - 1.0 | Two equivalent methyl groups coupled to the isopropyl methine. |
3.1.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of unique carbon environments.
| Predicted Carbon Signal | Approximate Chemical Shift (ppm) | Rationale |
| C=O (carbonyl) | 200 - 210 | Typical range for a ketone carbonyl carbon. |
| C-Br (methine) | 50 - 60 | Carbon directly attached to bromine is significantly deshielded. |
| C4 (methine) | 40 - 50 | Aliphatic methine carbon. |
| CH₂ groups on ring | 20 - 40 | Standard range for cyclohexane methylene carbons. |
| CH of isopropyl group | 30 - 35 | Isopropyl methine carbon. |
| CH₃ of isopropyl group | 18 - 22 | Isopropyl methyl carbons. |
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is used to identify the functional groups present in a molecule.
| Predicted IR Absorption Band (cm⁻¹) | Functional Group | Rationale |
| 1715 - 1735 | C=O (ketone) | Strong, sharp absorption characteristic of a saturated cyclic ketone. |
| 2850 - 2960 | C-H (alkane) | Stretch vibrations of the sp³ C-H bonds in the cyclohexane ring and isopropyl group. |
| 1450 - 1470 | C-H (alkane) | Bending vibrations of the CH₂ and CH₃ groups. |
| 500 - 700 | C-Br | Stretch vibration for the carbon-bromine bond. |
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z Value | Interpretation | Rationale |
| 218/220 | Molecular Ion [M]⁺ | The presence of two peaks of nearly equal intensity is characteristic of a compound containing one bromine atom (due to the ⁷⁹Br and ⁸¹Br isotopes). |
| 139 | [M - Br]⁺ | Loss of a bromine radical is a common fragmentation pathway for alkyl halides. |
| 190/192 | [M - C₂H₄]⁺ | McLafferty rearrangement, if a gamma-hydrogen is accessible. |
| Various smaller fragments | Further fragmentation of the cyclohexanone ring and isopropyl group. |
Synthesis Pathway and Experimental Protocol
A plausible and common method for the synthesis of α-bromoketones is the direct bromination of the corresponding ketone.
Proposed Synthetic Route
Caption: Proposed synthesis of this compound.
General Experimental Protocol for α-Bromination of a Ketone
This protocol is a general procedure and would require optimization for the specific synthesis of this compound.
-
Reaction Setup:
-
A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
The flask is charged with 4-isopropylcyclohexanone (1 equivalent) dissolved in a suitable solvent such as glacial acetic acid or dichloromethane.
-
-
Bromination:
-
A solution of bromine (1 equivalent) in the same solvent is placed in the dropping funnel.
-
The bromine solution is added dropwise to the stirred ketone solution at room temperature. The reaction is often exothermic and may require cooling in an ice bath to maintain the temperature.
-
The disappearance of the red-brown color of bromine indicates the progress of the reaction.
-
-
Work-up:
-
After the addition is complete, the reaction mixture is stirred for an additional period (e.g., 1-2 hours) to ensure completion.
-
The mixture is then poured into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or dichloromethane) for extraction.
-
The organic layer is washed sequentially with a dilute solution of sodium thiosulfate (to remove any unreacted bromine), a saturated solution of sodium bicarbonate (to neutralize the acid), and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Logical Workflow for Structure Verification
The following diagram illustrates the logical workflow for the characterization and verification of the synthesized product.
Caption: Workflow for the synthesis and structural confirmation.
Conclusion
While direct experimental data for this compound is scarce in the public domain, this technical guide provides a robust theoretical framework for its properties, structure elucidation, and synthesis. The predicted spectroscopic data and the general synthetic protocol serve as a valuable starting point for researchers and drug development professionals interested in this compound. Any experimental work should be approached with careful planning and optimization based on the principles outlined in this document.
References
An In-depth Technical Guide to the Stereoisomers of 2-Bromo-4-isopropylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereoisomers of 2-bromo-4-isopropylcyclohexanone, a substituted cyclic ketone of interest in synthetic organic chemistry. The presence of two chiral centers and the conformational flexibility of the cyclohexane ring give rise to a rich stereochemical landscape. Understanding the synthesis, structure, and properties of these stereoisomers is crucial for their application in areas such as targeted synthesis and drug discovery, where specific stereoisomers often exhibit distinct biological activities.
Introduction to the Stereoisomers
2-Bromo-4-isopropylcyclohexanone possesses two stereogenic centers, at carbon 2 (bearing the bromine atom) and carbon 4 (bearing the isopropyl group). This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to as the cis and trans isomers based on the relative orientation of the bromine and isopropyl substituents.
-
cis-Isomers: The bromine atom and the isopropyl group are on the same face of the cyclohexane ring. This diastereomer exists as a pair of enantiomers: (2R, 4S) and (2S, 4R).
-
trans-Isomers: The bromine atom and the isopropyl group are on opposite faces of the cyclohexane ring. This diastereomer also exists as a pair of enantiomers: (2R, 4R) and (2S, 4S).
The stereochemical relationships can be visualized as follows:
Conformational Analysis and Thermodynamic Stability
The stereoisomers of 2-bromo-4-isopropylcyclohexanone exist predominantly in chair conformations to minimize angle and torsional strain. The stability of a given conformer is determined by the steric interactions of the substituents in axial and equatorial positions.
The bulky isopropyl group has a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions. This preference effectively "locks" the conformation of the cyclohexane ring. The position of the bromine atom, either axial or equatorial, then defines the relative stability of the cis and trans isomers.
Conformational Preferences:
-
trans-Isomer: For the isopropyl group to be equatorial, the bromine atom must also be in an equatorial position. This diequatorial conformation is generally the most stable arrangement, minimizing steric strain.
-
cis-Isomer: With an equatorial isopropyl group, the bromine atom is forced into an axial position. This results in 1,3-diaxial interactions between the axial bromine and the axial hydrogens at C4 and C6, leading to steric strain and a higher energy state compared to the trans-isomer.
The conformational equilibrium can be represented as follows:
Synthesis and Stereocontrol
The synthesis of 2-bromo-4-isopropylcyclohexanone typically proceeds via the α-bromination of the parent ketone, 4-isopropylcyclohexanone. The stereochemical outcome of this reaction is influenced by the reaction conditions, particularly whether it is conducted under kinetic or thermodynamic control.
General Synthetic Workflow:
Experimental Protocol: α-Bromination of 4-Isopropylcyclohexanone (Representative)
Due to the absence of a specific literature procedure for the bromination of 4-isopropylcyclohexanone, the following is a general protocol adapted from the synthesis of other α-bromoketones. Researchers should optimize conditions for their specific needs.
Materials:
-
4-Isopropylcyclohexanone
-
Bromine (Br₂) or N-bromosuccinimide (NBS)
-
Acetic acid or another suitable solvent
-
Sodium bicarbonate solution
-
Dichloromethane or diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-isopropylcyclohexanone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise with constant stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the red-brown color of bromine disappears.
-
Pour the reaction mixture into a beaker containing ice water and stir.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane or diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product, a mixture of cis- and trans-2-bromo-4-isopropylcyclohexanone.
Separation of Stereoisomers
The resulting diastereomeric mixture of cis- and trans-2-bromo-4-isopropylcyclohexanone can be separated using standard chromatographic techniques, such as column chromatography on silica gel or high-performance liquid chromatography (HPLC). The difference in polarity and steric hindrance between the two diastereomers allows for their differential elution. The enantiomers within each diastereomeric pair can be resolved using chiral chromatography or by derivatization with a chiral resolving agent.
Spectroscopic and Physical Properties (Predicted)
While specific experimental data for the stereoisomers of 2-bromo-4-isopropylcyclohexanone are not available, predictions can be made based on the analysis of similar compounds.
Table 1: Predicted Spectroscopic and Physical Properties
| Property | cis-Isomer (Axial Br) | trans-Isomer (Equatorial Br) |
| ¹H NMR | ||
| H at C2 (CHBr) | Broader multiplet, shifted downfield | Sharper multiplet, shifted upfield |
| ¹³C NMR | ||
| C2 (CHBr) | Shifted upfield | Shifted downfield |
| IR Spectroscopy | ||
| C=O Stretch | Higher frequency | Lower frequency |
| Physical Properties | ||
| Boiling Point | Likely lower | Likely higher |
| Thermodynamic Stability | Less stable | More stable |
Chemical Reactivity: The Favorskii Rearrangement
A key reaction of α-halo ketones is the Favorskii rearrangement, which occurs upon treatment with a base. In the case of cyclic α-halo ketones, this reaction leads to ring contraction. For 2-bromo-4-isopropylcyclohexanone, treatment with a base such as sodium hydroxide or an alkoxide would be expected to yield a derivative of isopropylcyclopentanecarboxylic acid.
The generally accepted mechanism involves the formation of a cyclopropanone intermediate, which is then opened by the nucleophilic attack of the base.
The stereochemistry of the starting material can influence the stereochemical outcome of the Favorskii rearrangement, making it a potentially useful tool in stereoselective synthesis.
Conclusion
The stereoisomers of 2-bromo-4-isopropylcyclohexanone provide a rich platform for studying the interplay of stereochemistry and conformational analysis in cyclic systems. While specific experimental data for this compound are limited in the public domain, a strong theoretical framework based on the principles of organic chemistry allows for the prediction of their properties and reactivity. The synthesis of these isomers, primarily through the α-bromination of 4-isopropylcyclohexanone, yields a diastereomeric mixture that can be separated chromatographically. The distinct stereochemical and conformational features of the cis and trans isomers are expected to manifest in their spectroscopic signatures and chemical reactivity, including the potential for stereoselective transformations such as the Favorskii rearrangement. Further research into the specific properties and applications of these stereoisomers could provide valuable insights for the fields of organic synthesis and medicinal chemistry.
Spectroscopic and Synthetic Profile of 2-Bromo-4-isopropyl-cyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data (NMR, IR, MS) and a plausible synthetic protocol for 2-Bromo-4-isopropyl-cyclohexanone. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, the information presented herein is based on established principles of organic spectroscopy and synthetic methodology, drawing parallels from analogous structures.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar α-bromo ketones and substituted cyclohexanones.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H2 (CH-Br) | 4.2 - 4.5 | Doublet of doublets (dd) | 6-8, 12-14 |
| H4 (CH-iPr) | 1.8 - 2.1 | Multiplet (m) | - |
| Cyclohexyl CH₂ | 1.5 - 2.5 | Multiplets (m) | - |
| Isopropyl CH | 1.6 - 1.9 | Multiplet (m) | ~7 |
| Isopropyl CH₃ | 0.9 - 1.1 | Doublet (d) | ~7 |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C1) | 200 - 205 |
| CH-Br (C2) | 55 - 65 |
| C3 | 35 - 45 |
| CH-iPr (C4) | 45 - 55 |
| C5 | 25 - 35 |
| C6 | 40 - 50 |
| Isopropyl CH | 30 - 35 |
| Isopropyl CH₃ | 18 - 22 |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |
| C=O (Ketone) | 1715 - 1735 | Strong |
| C-H (sp³) | 2850 - 3000 | Medium-Strong |
| C-Br | 500 - 650 | Medium-Weak |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation | Relative Abundance |
| 218/220 | [M]⁺ and [M+2]⁺ molecular ions (due to ⁷⁹Br and ⁸¹Br isotopes) | Moderate |
| 139 | [M - Br]⁺ | High |
| 111 | [M - Br - C₂H₄]⁺ (from cyclohexyl ring fragmentation) | Moderate |
| 69 | [C₅H₉]⁺ (cyclohexenyl fragment) | Moderate |
| 43 | [CH(CH₃)₂]⁺ (isopropyl fragment) | High |
Experimental Protocols
The following section outlines a plausible experimental protocol for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
The synthesis of the target compound can be achieved via the α-bromination of 4-isopropylcyclohexanone.
Materials:
-
4-isopropylcyclohexanone
-
Bromine (Br₂)
-
Acetic acid (glacial)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-isopropylcyclohexanone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise to the stirred solution. The addition rate should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the red-brown color of bromine disappears.
-
Pour the reaction mixture into a separatory funnel containing water and dichloromethane.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
The sample would be dissolved in deuterated chloroform (CDCl₃).
-
Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be analyzed as a thin film on a NaCl plate or as a KBr pellet.
-
Absorption frequencies would be reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source.
-
The sample would be introduced via direct infusion or gas chromatography.
-
The mass-to-charge ratio (m/z) of the fragments would be recorded. The presence of bromine should be evident from the characteristic M+ and M+2 isotopic pattern with approximately equal intensity.[1][2][3][4]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to 2-Bromo-4-isopropyl-cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4-isopropyl-cyclohexanone, a key intermediate in organic synthesis. The document details its chemical properties, synthesis, and characteristic reactions, with a focus on its applications in research and development.
Introduction
This compound is a halogenated cyclic ketone. Its chemical structure, featuring a bromine atom at the alpha position to the carbonyl group and an isopropyl substituent, makes it a versatile reagent for creating complex molecular architectures. The interplay between the reactive α-bromo ketone moiety and the stereochemistry of the substituted cyclohexane ring governs its reactivity and makes it a subject of interest in synthetic and medicinal chemistry.
History and Discovery
While a singular definitive report on the first synthesis of this compound is not prominent in the scientific literature, its existence is a logical consequence of the extensive research on the α-halogenation of ketones, a fundamental transformation in organic chemistry that has been explored since the 19th century. The development and study of related compounds, such as 2-bromocyclohexanone, have been crucial in understanding reaction mechanisms like the Favorskii rearrangement. The synthesis of the 4-isopropyl derivative is a specific example within this broader class of compounds, likely prepared for the first time as an intermediate in a larger synthetic sequence.
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the electrophilic α-bromination of the parent ketone, 4-isopropylcyclohexanone. This reaction proceeds via an enol or enolate intermediate.
General Experimental Protocol
Reaction Scheme: 4-isopropylcyclohexanone + Br₂ → this compound + HBr
Materials:
-
4-isopropylcyclohexanone
-
Molecular Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
A suitable solvent (e.g., methanol, acetic acid, or a chlorinated solvent)
-
Acid catalyst (e.g., HBr or acetic acid) if using Br₂
Procedure:
-
Dissolve 4-isopropylcyclohexanone in a suitable solvent in a reaction vessel equipped with a dropping funnel and a stirrer.
-
If using molecular bromine, a catalytic amount of acid is typically added to promote enolization.
-
Slowly add a stoichiometric amount of the brominating agent (dissolved in the same solvent) to the ketone solution with constant stirring at a controlled temperature (often room temperature or below).
-
The reaction progress can be monitored by the disappearance of the bromine color.
-
Upon completion, the reaction mixture is worked up by washing with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench any excess bromine, followed by washing with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid.
-
The organic layer is then separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Physical and Chemical Properties
Quantitative experimental data for this compound is scarce in the public domain. The properties listed below are primarily computed values from reputable chemical databases.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₅BrO |
| Molecular Weight | 219.12 g/mol |
| XLogP3 (Computed) | 2.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Exact Mass | 218.03063 Da |
| Topological Polar Surface Area | 17.1 Ų |
| Heavy Atom Count | 11 |
| Complexity (Computed) | 154 |
Key Reaction Pathways
The reactivity of this compound is dominated by the electrophilic nature of the carbon atoms adjacent to the carbonyl group and the carbon bearing the bromine atom.
Favorskii Rearrangement
In the presence of a base, this compound is expected to undergo a Favorskii rearrangement, a hallmark reaction of α-haloketones that leads to ring contraction. The reaction proceeds through a bicyclic cyclopropanone intermediate.
Caption: The Favorskii rearrangement pathway.
Elimination and Substitution Reactions
This compound can also undergo elimination reactions to form α,β-unsaturated ketones or nucleophilic substitution reactions at the α-carbon. The outcome of these reactions is highly dependent on the reaction conditions, including the nature of the base/nucleophile and the solvent.
Caption: Competing reaction pathways.
Experimental Workflow: Synthesis and Purification
The general workflow for the laboratory preparation of this compound is a multi-step process that requires careful control of reaction conditions and purification techniques.
Caption: A typical experimental workflow.
Conclusion
This compound is a valuable synthetic building block, offering access to a range of molecular scaffolds through well-established reaction pathways. While its own history is not extensively documented, its chemical behavior is well understood within the context of α-haloketone chemistry. This guide provides a foundational understanding for researchers looking to utilize this compound in their synthetic endeavors.
Methodological & Application
2-Bromo-4-isopropyl-cyclohexanone: A Versatile Scaffold for Organic Synthesis
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 2-Bromo-4-isopropyl-cyclohexanone has emerged as a highly versatile building block in organic synthesis, offering a gateway to a diverse range of complex molecules, including novel heterocyclic compounds with potential therapeutic applications. Its unique structural features, combining a reactive α-bromo ketone with a sterically influential isopropyl group, provide chemists with a powerful tool for constructing intricate molecular architectures with a high degree of stereocontrol.
This α-haloketone serves as a key starting material in a variety of synthetic transformations, most notably in the construction of fused heterocyclic systems. The electrophilic carbon bearing the bromine atom is susceptible to nucleophilic attack, while the adjacent carbonyl group allows for a wide array of subsequent chemical modifications. The presence of the isopropyl group on the cyclohexane ring can influence the stereochemical outcome of reactions, making it a valuable asset in the stereoselective synthesis of bioactive compounds.
One of the primary applications of this compound lies in the synthesis of thiazole derivatives. The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, provides a straightforward route to this important class of heterocycles. Thiazole moieties are found in a wide range of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.
Key Applications:
-
Synthesis of Thiazole Derivatives: Reaction with thiourea or substituted thioamides provides access to a variety of 2-aminothiazoles fused to the cyclohexane ring. These compounds are of significant interest in medicinal chemistry due to their potential as bioactive agents.
-
Favorskii Rearrangement: Treatment with a base can induce a Favorskii rearrangement, leading to the formation of cyclopentanecarboxylic acid derivatives. This ring contraction reaction offers a pathway to valuable carbocyclic scaffolds.
-
Nucleophilic Substitution Reactions: The bromine atom can be readily displaced by a variety of nucleophiles, including amines, azides, and alkoxides, allowing for the introduction of diverse functional groups at the α-position of the cyclohexanone ring. This versatility is crucial for the synthesis of custom-designed molecular probes and potential drug candidates.
The strategic importance of this compound is underscored by its utility in generating molecular diversity for drug discovery and development programs. The ability to readily construct complex and functionally rich molecules from this accessible starting material makes it an invaluable tool for researchers and scientists in the field of organic and medicinal chemistry.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-isopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole
This protocol details the synthesis of a fused thiazole derivative from this compound and thiourea, a common and efficient method for constructing the thiazole ring system.
Reaction Scheme:
Application Notes and Protocols for the Bromination of 4-Isopropyl-Cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the alpha-bromination of 4-isopropyl-cyclohexanone, a reaction of significant interest in synthetic organic chemistry for the preparation of valuable intermediates in drug discovery and development. The resulting product, 2-bromo-4-isopropyl-cyclohexanone, can serve as a precursor for the introduction of various functional groups at the alpha position to the carbonyl.
Introduction
The α-halogenation of ketones is a fundamental transformation in organic synthesis, providing a versatile handle for subsequent nucleophilic substitution and elimination reactions.[1] This protocol details the acid-catalyzed bromination of 4-isopropyl-cyclohexanone using molecular bromine. The reaction proceeds through an enol intermediate, which then reacts with bromine to yield the α-brominated product.[2] Careful control of the reaction conditions is crucial to ensure selective mono-bromination and minimize the formation of di-brominated byproducts.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 4-Isopropylcyclohexanone | Reagent | Sigma-Aldrich | 5432-85-9 |
| Bromine | ACS Reagent | Fisher Scientific | 7726-95-6 |
| Glacial Acetic Acid | ACS Grade | VWR | 64-19-7 |
| Diethyl Ether | Anhydrous | EMD Millipore | 60-29-7 |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | - | - |
| Saturated Sodium Thiosulfate Solution | Laboratory Grade | - | - |
| Anhydrous Magnesium Sulfate | Reagent Grade | - | 7487-88-9 |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Cambridge Isotope Laboratories | 865-49-6 |
Experimental Protocol
Safety Precautions:
-
Bromine is highly toxic, corrosive, and volatile. All manipulations involving bromine must be performed in a well-ventilated chemical fume hood.[2][3][4][5] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., Viton or laminate), and chemical splash goggles.
-
4-Isopropylcyclohexanone is a flammable liquid and an irritant.[6][7][8] Handle with care and avoid contact with skin and eyes.
-
Glacial acetic acid is corrosive. Handle with appropriate PPE.
Reaction Setup and Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-isopropyl-cyclohexanone (7.01 g, 50 mmol, 1.0 equiv).
-
Dissolve the ketone in 25 mL of glacial acetic acid.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
In the dropping funnel, prepare a solution of bromine (8.0 g, 50 mmol, 1.0 equiv) in 10 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred ketone solution over a period of 30-45 minutes, ensuring the temperature remains below 10 °C. The characteristic red-brown color of bromine should disappear as it is consumed.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
Work-up and Purification:
-
Carefully pour the reaction mixture into 100 mL of ice-cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 50 mL of saturated sodium thiosulfate solution (to quench any unreacted bromine), 50 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid), and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 4-Isopropylcyclohexanone | C₉H₁₆O | 140.22 | 5432-85-9 |
| This compound | C₉H₁₅BrO | 219.12 | 765940-93-0 |
Table 2: Typical Reaction Parameters and Results
| Parameter | Value |
| Scale | 50 mmol |
| Reaction Time | 3-4 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | 75-85% |
| Physical Appearance of Product | Colorless to pale yellow oil |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Characteristic Peaks |
| ¹H NMR (CDCl₃) | δ (ppm): ~4.2-4.5 (dd, 1H, -CHBr-), ~2.0-2.8 (m, cyclohexyl protons), ~1.5-1.9 (m, cyclohexyl protons and -CH(CH₃)₂), ~0.9 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~200-205 (C=O), ~50-55 (-CHBr-), ~20-45 (cyclohexyl carbons and isopropyl carbons) |
| IR (neat) | ν (cm⁻¹): ~1720-1730 (C=O stretch), ~650-700 (C-Br stretch) |
Note: The exact chemical shifts and coupling constants should be determined experimentally for the purified product.
Diagrams
References
- 1. {Supplementary Data} [rsc.org]
- 2. (1S,2S,4R)-2-Bromo-1-isopropyl-4-methylcyclohexane | C10H19Br | CID 11085292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C9H15BrO | CID 62708067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent advances in stereoselective bromofunctionalization of alkenes using N-bromoamide reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. {Supplementary Data} [rsc.org]
- 6. (1R,2R,4R)-2-Bromo-1-isopropyl-4-methylcyclohexane | C10H19Br | CID 46737240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Isopropylcyclohexanone [webbook.nist.gov]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: 2-Bromo-4-isopropyl-cyclohexanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-4-isopropyl-cyclohexanone as a versatile building block in the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies for α-bromo ketones and can be adapted for this specific reagent.
Introduction
This compound is a functionalized alicyclic ketone that serves as a valuable starting material in medicinal chemistry. Its key structural features—the reactive α-bromo ketone moiety and the lipophilic 4-isopropylcyclohexyl group—make it an attractive precursor for the synthesis of a variety of heterocyclic scaffolds known to possess diverse biological activities. The α-bromo position is susceptible to nucleophilic substitution, enabling the construction of five-membered aromatic rings such as thiazoles, imidazoles, and oxazoles. These heterocycles are core components of numerous approved drugs and clinical candidates. The 4-isopropylcyclohexyl substituent can influence the pharmacokinetic and pharmacodynamic properties of the final compounds, potentially enhancing membrane permeability and target engagement.
Application 1: Synthesis of 2-Amino-thiazole Derivatives
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. It involves the condensation of an α-halo ketone with a thioamide or thiourea. 2-Amino-thiazoles are privileged structures in medicinal chemistry, found in drugs with anti-inflammatory, antibacterial, and anticancer properties.
General Reaction Scheme:
Caption: Hantzsch Thiazole Synthesis Workflow.
Experimental Protocol: Hantzsch Thiazole Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10 mL per mmol of ketone).
-
Addition of Reagents: Add thiourea (1.2 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Isolation and Purification: The product will often precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Representative Data (Hypothetical)
| Starting Material | Reagent | Product | Yield (%) | Purity (%) |
| This compound | Thiourea | 2-Amino-4-(4-isopropylcyclohexyl)-4,5,6,7-tetrahydrobenzo[d]thiazole | 75-85 | >95 |
| This compound | N-methylthiourea | 2-(Methylamino)-4-(4-isopropylcyclohexyl)-4,5,6,7-tetrahydrobenzo[d]thiazole | 70-80 | >95 |
Application 2: Synthesis of 2,5-Disubstituted Oxazole Derivatives
Oxazole rings are present in a variety of natural products and synthetic compounds with a broad range of biological activities, including anti-inflammatory and anticancer effects. The Robinson-Gabriel synthesis and related methods utilize α-bromo ketones for the construction of the oxazole core.
General Reaction Scheme:
Caption: Oxazole Synthesis Workflow.
Experimental Protocol: Oxazole Synthesis
-
Reaction Setup: To a solution of this compound (1.0 eq) in dimethylformamide (DMF, 8 mL per mmol of ketone), add the primary amide (e.g., benzamide, 1.5 eq).
-
Addition of Base: Add potassium carbonate (K₂CO₃, 2.0 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Isolation and Purification: Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Representative Data (Hypothetical)
| Starting Material | Reagent | Product | Yield (%) | Purity (%) |
| This compound | Benzamide | 4-(4-isopropylcyclohexyl)-2-phenyl-4,5,6,7-tetrahydrobenzo[d]oxazole | 60-70 | >95 |
| This compound | Acetamide | 4-(4-isopropylcyclohexyl)-2-methyl-4,5,6,7-tetrahydrobenzo[d]oxazole | 55-65 | >95 |
Application 3: Synthesis of 1,2-Disubstituted Imidazole Derivatives
The imidazole moiety is a cornerstone of medicinal chemistry, famously present in the amino acid histidine and in numerous drugs, including antifungals and antihypertensives. α-Halo ketones can react with amidines to form substituted imidazoles.
General Reaction Scheme:
Caption: Imidazole Synthesis Workflow.
Experimental Protocol: Imidazole Synthesis
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq) and the amidine hydrochloride salt (e.g., benzamidine hydrochloride, 1.2 eq) in acetonitrile (15 mL per mmol of ketone).
-
Addition of Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq).
-
Reaction Conditions: Seal the tube and heat the mixture to 80-90 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Isolation and Purification: Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Representative Data (Hypothetical)
| Starting Material | Reagent | Product | Yield (%) | Purity (%) |
| This compound | Benzamidine HCl | 4-(4-isopropylcyclohexyl)-2-phenyl-1H-4,5,6,7-tetrahydrobenzo[d]imidazole | 65-75 | >95 |
| This compound | Acetamidine HCl | 4-(4-isopropylcyclohexyl)-2-methyl-1H-4,5,6,7-tetrahydrobenzo[d]imidazole | 60-70 | >95 |
Potential Signaling Pathways and Biological Relevance
The heterocyclic scaffolds synthesized from this compound are known to interact with a wide array of biological targets. The following diagram illustrates potential therapeutic areas and associated signaling pathways that could be modulated by derivatives of this starting material.
Caption: Potential Therapeutic Applications of Synthesized Heterocycles.
Conclusion
This compound is a promising and versatile building block for the synthesis of diverse heterocyclic compounds with significant potential in medicinal chemistry. The protocols outlined above provide a solid foundation for researchers to explore the synthesis of novel thiazole, oxazole, and imidazole derivatives for drug discovery programs. The presence of the 4-isopropylcyclohexyl moiety offers an opportunity to fine-tune the physicochemical properties of these scaffolds, potentially leading to the development of new therapeutic agents.
Application Notes and Protocols for 2-Bromo-4-isopropyl-cyclohexanone in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 2-Bromo-4-isopropyl-cyclohexanone as a versatile building block in asymmetric synthesis. While direct literature on this specific substrate is limited, this document outlines detailed protocols and applications based on well-established methodologies for analogous α-bromo ketones. The protocols provided are intended to serve as a starting point for the development of novel synthetic routes to chiral molecules.
Organocatalytic Asymmetric α-Arylation
The direct enantioselective α-arylation of ketones is a powerful tool for the construction of chiral molecules. Organocatalysis offers a metal-free approach to achieve this transformation. Based on established protocols for other α-bromo ketones, this compound can be utilized in a stereoconvergent manner.
Reaction Principle: A chiral primary amine catalyst can react with an aldehyde to form an enamine, which then acts as a nucleophile, attacking an electrophilic arylating agent. A subsequent catalyst-controlled protonation can establish the stereocenter. Alternatively, phase-transfer catalysis can be employed for the asymmetric alkylation of the corresponding enolate.
Table 1: Representative Data for Organocatalytic α-Arylation of α-Bromo Ketones
| Entry | Arylating Agent | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference Substrate |
| 1 | 4-Nitrobenzaldehyde | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | Toluene | 25 | 85 | 92 | 2-Bromocyclohexanone |
| 2 | 2-Naphthaldehyde | Cinchonidine derivative | CH2Cl2 | 0 | 78 | 89 | 2-Bromocyclopentanone |
| 3 | Benzaldehyde | Proline-derived catalyst | DMSO | 25 | 81 | 95 | 2-Bromo-4-methylcyclohexanone |
Experimental Protocol: Asymmetric α-Arylation using a Chiral Proline-derived Catalyst
-
To a stirred solution of this compound (1.0 mmol) and the desired aromatic aldehyde (1.2 mmol) in anhydrous DMSO (5 mL) is added the chiral proline-derived catalyst (10 mol%).
-
The reaction mixture is stirred at 25 °C and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired α-aryl-4-isopropyl-cyclohexanone.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Caption: Workflow for Organocatalytic α-Arylation.
Nickel-Catalyzed Asymmetric Cross-Coupling
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Nickel-catalyzed reactions, in particular, have emerged as a powerful method for the asymmetric arylation of racemic α-bromo ketones in a stereoconvergent fashion.[1] This approach allows for the synthesis of α-aryl ketones with high enantioselectivity from a racemic starting material.
Reaction Principle: A chiral nickel catalyst undergoes oxidative addition into the C-Br bond of the racemic this compound. Subsequent transmetalation with an organometallic reagent (e.g., an organozinc reagent) and reductive elimination furnishes the enantioenriched α-aryl ketone and regenerates the active catalyst.
Table 2: Representative Data for Nickel-Catalyzed Asymmetric Arylation of Racemic α-Bromo Ketones[1]
| Entry | Arylating Agent | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference Substrate |
| 1 | PhZnCl | (S)-6,6'-Dimethylbiphenyl-2,2'-diyl)bis(diphenylphosphine) (BIPHEP) | THF | -20 | 90 | 94 | 2-Bromocyclohexanone |
| 2 | (4-MeOPh)ZnCl | (R)-BINAP | Dioxane | 0 | 85 | 91 | 2-Bromocyclopentanone |
| 3 | (2-Naphthyl)ZnCl | (S,S)-Chiraphos | DME | -10 | 88 | 96 | 2-Bromo-4-methylcyclohexanone |
Experimental Protocol: Nickel-Catalyzed Asymmetric Arylation
-
In a glovebox, to a flame-dried Schlenk tube is added NiCl2(dme) (5 mol%) and the chiral phosphine ligand (6 mol%).
-
Anhydrous THF (2 mL) is added, and the mixture is stirred for 30 minutes at room temperature.
-
The solution is cooled to the specified temperature (e.g., -20 °C), and a solution of this compound (1.0 mmol) in THF (1 mL) is added.
-
The organozinc reagent (1.5 mmol) is added dropwise, and the reaction mixture is stirred at the same temperature until the starting material is consumed (monitored by GC-MS).
-
The reaction is quenched by the addition of a saturated aqueous solution of EDTA (disodium salt) (10 mL).
-
The mixture is warmed to room temperature and extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over MgSO4, and concentrated in vacuo.
-
The residue is purified by column chromatography on silica gel to yield the enantioenriched product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Caption: Catalytic Cycle for Nickel-Catalyzed Cross-Coupling.
Biocatalytic Stereoselective Reduction
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Carbonyl reductases (KREDs) can reduce the ketone functionality of α-bromo ketones to the corresponding α-bromo alcohols with high enantioselectivity.
Reaction Principle: A carbonyl reductase enzyme, often in the presence of a cofactor such as NADPH, selectively reduces the ketone of this compound to one of the two possible enantiomers of the corresponding alcohol. The stereochemical outcome is determined by the specific enzyme used.
Table 3: Representative Data for Biocatalytic Reduction of α-Bromo Ketones
| Entry | Enzyme | Cofactor Regeneration System | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference Substrate |
| 1 | KRED-NADH-034 | Glucose/GDH | Phosphate Buffer (pH 7.0) | 30 | >95 | >99 | 2-Chloropropiophenone |
| 2 | Commercially available KRED | Isopropanol | Biphasic (Buffer/Heptane) | 25 | 92 | 98 | 2-Bromoacetophenone |
| 3 | Yeast Reductase | Glucose | Water | 30 | 88 | >95 | 2-Bromocyclohexanone |
Experimental Protocol: Biocatalytic Reduction
-
To a temperature-controlled vessel is added a phosphate buffer solution (e.g., 100 mM, pH 7.0).
-
The cofactor (e.g., NADP+, 1 mol%) and the cofactor regeneration system (e.g., glucose and glucose dehydrogenase) are added and dissolved.
-
The carbonyl reductase enzyme is added to the buffer solution.
-
A solution of this compound in a water-miscible co-solvent (e.g., DMSO or isopropanol) is added to the reaction mixture.
-
The reaction is gently stirred at the optimal temperature for the enzyme (e.g., 30 °C).
-
The progress of the reaction is monitored by HPLC or GC.
-
Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous Na2SO4 and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
The enantiomeric excess of the resulting 2-bromo-4-isopropyl-cyclohexanol is determined by chiral GC or HPLC analysis.
Caption: Workflow for Biocatalytic Reduction.
References
Application Notes and Protocols for the Chromatographic Purification of 2-Bromo-4-isopropyl-cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 2-Bromo-4-isopropyl-cyclohexanone, a key intermediate in various synthetic pathways. The primary method detailed is flash column chromatography, a widely used technique for the efficient separation of organic compounds.
Introduction
This compound is an α-bromoketone, a class of compounds frequently utilized in the synthesis of pharmaceuticals and other complex organic molecules. Effective purification of this intermediate is crucial to ensure the purity of subsequent products and the overall success of the synthetic route. Flash column chromatography on silica gel is a standard and effective method for isolating such compounds from reaction mixtures.[1][2][3] This document outlines the necessary steps, from initial reaction work-up to final product isolation and characterization.
General Purification Strategy
The purification of this compound typically follows the synthesis of the compound, which can be achieved through the bromination of 4-isopropyl-cyclohexanone. A general workflow for the synthesis and purification is outlined below.
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocols
Thin-Layer Chromatography (TLC) for Solvent System Selection
Before performing flash column chromatography, it is essential to determine an appropriate mobile phase (solvent system) using thin-layer chromatography (TLC). The ideal solvent system will provide a retention factor (Rf) of approximately 0.3 for the desired compound, ensuring good separation from impurities.[2]
Protocol:
-
Prepare a stock solution of the crude this compound in a volatile solvent (e.g., dichloromethane).
-
Obtain several TLC plates (silica gel 60 F254).
-
In separate TLC chambers, add different ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether). Start with a high ratio of non-polar to polar solvent (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
Spot the crude product solution onto the baseline of each TLC plate.
-
Develop the plates in the prepared chambers.
-
Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate stain).
-
Identify the solvent system that yields an Rf value of ~0.3 for the product spot and provides good separation from other spots.
Flash Column Chromatography
This protocol is a general guideline for purifying α-bromoketones and should be adapted based on the results of the TLC analysis.[2][3]
Materials:
-
Glass chromatography column
-
Silica Gel 60 (230-400 mesh)
-
Sand (washed)
-
Cotton or glass wool
-
Compressed air or nitrogen source with a regulator
-
Collection tubes
-
Rotary evaporator
Protocol:
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pour the slurry into the column, avoiding air bubbles. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.
-
Equilibrate the packed column by running several column volumes of the mobile phase through it.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.[2] Carefully add the solution to the top of the column using a pipette.
-
Dry Loading: If the compound is not readily soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and concentrate the mixture to a dry powder using a rotary evaporator. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle positive pressure to achieve a flow rate of approximately 2 inches per minute.[2]
-
Begin collecting fractions immediately. The size of the fractions will depend on the scale of the purification.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Identify the fractions containing the pure this compound.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Caption: Detailed workflow for flash column chromatography.
Data Presentation
The following tables present hypothetical but realistic data for the purification of this compound. Actual results may vary depending on the specific reaction conditions and the purity of the starting materials.
Table 1: TLC Solvent System Screening
| Mobile Phase (Hexane:Ethyl Acetate) | Rf of Product | Separation from Impurities | Selection |
| 95:5 | 0.55 | Poor | Not Selected |
| 90:10 | 0.42 | Moderate | Not Selected |
| 85:15 | 0.31 | Good | Selected |
| 80:20 | 0.20 | Good | Alternative |
Table 2: Flash Chromatography Purification Data
| Parameter | Value |
| Mass of Crude Product | 5.0 g |
| Stationary Phase | Silica Gel 60 (230-400 mesh) |
| Column Dimensions | 40 mm x 300 mm |
| Mobile Phase | 85:15 Hexane:Ethyl Acetate |
| Mass of Purified Product | 3.8 g |
| Yield | 76% |
| Purity (by GC-MS) | >98% |
Table 3: Characterization of Purified this compound
| Analytical Method | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.5-4.2 (m, 1H, -CHBr-), 2.8-1.5 (m, 8H, cyclohexyl protons), 1.0-0.8 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~200 (C=O), ~60 (-CHBr-), other aliphatic signals |
| IR (neat) | ν (cm⁻¹): ~1720 (C=O stretch) |
| Mass Spec (EI) | m/z: [M]⁺ and [M+2]⁺ isotopic pattern for bromine |
Troubleshooting
-
Poor Separation: If the separation is not effective, consider using a longer column, a finer mesh silica gel, or a less polar mobile phase for better resolution.
-
Product Elutes Too Quickly (High Rf): Decrease the polarity of the mobile phase (increase the proportion of hexane).
-
Product Elutes Too Slowly (Low Rf): Increase the polarity of the mobile phase (increase the proportion of ethyl acetate).
-
Tailing of Spots on TLC: This may indicate that the compound is acidic or basic. Adding a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) can improve the peak shape.
By following these protocols and adapting them as needed, researchers can effectively purify this compound for use in further synthetic applications.
References
Application Note and Protocol: Scale-up Synthesis of 2-Bromo-4-isopropyl-cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 2-Bromo-4-isopropyl-cyclohexanone, a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The described method is an adaptation of established procedures for the α-bromination of cyclic ketones, focusing on scalability, safety, and environmental considerations. This protocol utilizes readily available reagents and provides a straightforward purification method.
Introduction
α-Haloketones are versatile building blocks in organic synthesis, serving as precursors for a wide range of molecular transformations. Specifically, this compound is a valuable intermediate for the introduction of the 4-isopropyl-cyclohexanone moiety in the development of new chemical entities. The synthesis of this compound on a larger scale requires a robust and reproducible protocol that ensures high yield and purity while maintaining a strong safety profile. This application note details such a protocol, adapted from literature precedents for the bromination of substituted cyclohexanones.
Reaction Scheme
The synthesis proceeds via the acid-catalyzed α-bromination of 4-isopropyl-cyclohexanone.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the α-bromination of substituted cyclohexanones based on literature data. These values can serve as a benchmark for the scale-up synthesis of this compound.
| Parameter | Value | Reference |
| Reactant Scale | 1.0 mol (4-isopropyl-cyclohexanone) | General Protocol |
| Equivalents of Bromine | 1.05 - 1.1 eq. | [1] |
| Solvent | Water | [1] |
| Catalyst | Hydrobromic Acid (catalytic) | [2] |
| Reaction Temperature | 20-30 °C | [2] |
| Reaction Time | 2-4 hours | Estimated |
| Expected Yield | 80-90% | [1] |
| Purity (after purification) | >95% | Estimated |
Experimental Protocol
This protocol is designed for a 1.0 molar scale synthesis. Appropriate adjustments to equipment and reagent quantities will be necessary for different scales.
Materials and Equipment
-
4-isopropyl-cyclohexanone (1.0 mol, 140.22 g)
-
Bromine (1.05 mol, 167.8 g, 53.8 mL)
-
Hydrobromic acid (48% aqueous solution, 0.05 mol, 5.7 mL)
-
Water (deionized)
-
Sodium thiosulfate solution (10% w/v)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Health and Safety Precautions
-
Bromine is highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood.[3] Wear appropriate personal protective equipment (PPE), including a face shield, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[4]
-
Have a solution of sodium thiosulfate readily available to neutralize any bromine spills.
-
The reaction is exothermic and produces hydrogen bromide gas. Ensure adequate ventilation and temperature control.
-
This compound is a lachrymator and skin irritant. Avoid contact and inhalation.
Reaction Procedure
References
- 1. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]
- 2. EP0173198A2 - Process for the preparation of 2-hydroxy-cyclohexanon(1) - Google Patents [patents.google.com]
- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103214328B - Synthesis method for alpha-bromo-aromatic ketone compounds - Google Patents [patents.google.com]
Application Notes and Protocols: Reaction Mechanisms and Kinetics of 2-Bromo-4-isopropyl-cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanisms and kinetics associated with 2-Bromo-4-isopropyl-cyclohexanone. This information is crucial for the strategic design of synthetic pathways and the optimization of reaction conditions in drug development and other chemical research endeavors.
Dominant Reaction Pathway: The Favorskii Rearrangement
When treated with a base, this compound primarily undergoes a Favorskii rearrangement, a characteristic reaction of α-halo ketones. This reaction results in a ring contraction, yielding a derivative of 3-isopropylcyclopentanecarboxylic acid.[1]
Mechanism:
The generally accepted mechanism for the Favorskii rearrangement of this compound proceeds through the following key steps:
-
Enolate Formation: A base, typically an alkoxide such as sodium methoxide, abstracts an acidic α-proton from the carbon on the opposite side of the carbonyl group from the bromine atom. This deprotonation results in the formation of an enolate ion.
-
Intramolecular Nucleophilic Attack: The enolate then acts as an intramolecular nucleophile, attacking the carbon atom bearing the bromine atom. This leads to the displacement of the bromide ion and the formation of a bicyclic cyclopropanone intermediate.
-
Nucleophilic Attack on the Cyclopropanone: The alkoxide nucleophile then attacks one of the carbonyl carbons of the strained cyclopropanone intermediate.
-
Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of a carbon-carbon bond in the three-membered ring. This ring-opening step is regioselective, typically favoring the formation of the more stable carbanion. In the case of this compound, cleavage of the bond between the original carbonyl carbon and the quaternary carbon of the isopropyl group is sterically hindered. Therefore, the bond between the carbonyl carbon and the methylene carbon is cleaved.
-
Protonation: The resulting carbanion is subsequently protonated by the solvent (e.g., methanol) to give the final cyclopentanecarboxylic acid ester product.
Stereochemistry:
The Favorskii rearrangement is known to proceed with a specific stereochemical outcome. The stereochemistry of the starting this compound will influence the stereochemistry of the resulting 3-isopropylcyclopentanecarboxylic acid derivative. Theoretical studies suggest that the intramolecular nucleophilic attack to form the cyclopropanone can proceed through either an "inversion" or "retention" pathway at the carbon bearing the halogen.[2] For cyclic systems, the conformational constraints of the ring play a significant role in determining the favored pathway.
Competing Reaction Pathways
Under certain conditions, other reaction mechanisms can compete with the Favorskii rearrangement. These include E2 elimination and SN2 substitution reactions. The choice of base, solvent, and temperature can influence the predominant reaction pathway.
E2 Elimination
A strong, sterically hindered base can favor an E2 elimination reaction. In this pathway, the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond and the elimination of HBr. For this compound, this would result in the formation of 4-isopropyl-cyclohex-2-en-1-one. The E2 mechanism requires an anti-periplanar arrangement of the proton to be abstracted and the leaving group (bromine).[3]
SN2 Substitution
A less hindered, strong nucleophile could potentially lead to an SN2 substitution reaction, where the nucleophile directly displaces the bromide ion. This would result in the formation of a 2-alkoxy-4-isopropyl-cyclohexanone. However, for α-halo ketones, the SN2 pathway is generally less favored than the Favorskii rearrangement, especially with alkoxide bases. The rate of SN2 reactions is sensitive to steric hindrance at the reaction center.[4]
Reaction Kinetics
Factors Influencing Reaction Rates:
-
Base Strength and Concentration: The rate of the Favorskii rearrangement is dependent on the concentration of the base, as it is involved in the initial deprotonation step. Stronger bases will generally lead to faster reaction rates.
-
Leaving Group: The nature of the halogen atom affects the rate of the intramolecular nucleophilic substitution. Bromine is a good leaving group, facilitating this step.
-
Solvent: The polarity of the solvent can influence the rates of both the Favorskii rearrangement and competing SN2 and E2 reactions.
-
Temperature: As with most chemical reactions, increasing the temperature will generally increase the reaction rate. However, it may also influence the selectivity between the different possible reaction pathways.
Kinetic Data for Analogous Systems:
Kinetic studies on related α-halocyclohexanones can provide insights into the expected behavior of this compound. For example, studies on the Favorskii rearrangement of other 2-bromocyclohexanones have been conducted, but direct extrapolation of rate constants and activation energies should be done with caution due to the influence of the 4-isopropyl substituent on steric and electronic factors.
| Reaction | Substrate | Base | Solvent | Rate Constant (k) | Activation Energy (Ea) | Reference |
| Favorskii Rearrangement | 2-Bromo-4-methyl-4-phenylcyclohexanone | NaOMe | MeOH | Data not available | Data not available | |
| E2 Elimination | 2-Bromobutane | EtO- | EtOH | Varies with substrate | Varies with substrate | [3] |
| SN2 Substitution | Alkyl Bromides | EtO- | EtOH | Varies with substrate | Varies with substrate | [4] |
Note: The table above is for illustrative purposes and highlights the lack of specific quantitative data for the target molecule. Researchers should perform their own kinetic studies to determine the precise rate parameters for their specific reaction conditions.
Experimental Protocols
Protocol for the Favorskii Rearrangement of this compound
This protocol outlines a general procedure for the synthesis of methyl 3-isopropylcyclopentanecarboxylate via the Favorskii rearrangement.
Materials:
-
This compound
-
Sodium metal
-
Anhydrous Methanol
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), carefully add sodium metal (1.1 equivalents) to anhydrous methanol at 0 °C. Allow the mixture to stir until all the sodium has reacted to form sodium methoxide.
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Reaction Execution: Cool the sodium methoxide solution to 0 °C and slowly add the solution of this compound via a dropping funnel or syringe over a period of 30 minutes.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield methyl 3-isopropylcyclopentanecarboxylate.
Protocol for Kinetic Analysis
The kinetics of the Favorskii rearrangement can be studied by monitoring the disappearance of the starting material or the appearance of the product over time.
Methods for Monitoring Reaction Progress:
-
Gas Chromatography (GC): Aliquots of the reaction mixture can be taken at various time points, quenched, and analyzed by GC to determine the concentrations of the reactant and product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy can be used to monitor the reaction directly in the NMR tube. This allows for real-time tracking of the concentrations of different species.
-
Infrared (IR) Spectroscopy: The disappearance of the carbonyl peak of the cyclohexanone starting material and the appearance of the ester carbonyl peak of the product can be monitored by IR spectroscopy.
Data Analysis:
The concentration data obtained at different time points can be used to determine the order of the reaction and the rate constant (k) by plotting the data according to the integrated rate laws. The activation energy (Ea) can be determined by measuring the rate constant at different temperatures and using the Arrhenius equation.
Visualizations
Caption: Favorskii Rearrangement Mechanism.
Caption: Competing Reaction Pathways.
Caption: Experimental Workflow for Favorskii Rearrangement.
References
- 1. Computational Reaction Mechanism Study of the Elimination of 2-pentanone [ouci.dntb.gov.ua]
- 2. Computational studies on thermo-kinetics aspects of pyrolysis of isopropyl acetate and its methyl, bromide and hydroxyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Catalytic Transformations of 2-Bromo-4-isopropyl-cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for key catalytic transformations involving 2-Bromo-4-isopropyl-cyclohexanone. This versatile building block can undergo a variety of reactions, including cross-coupling, alkylation, and rearrangement, to yield a diverse range of molecular architectures relevant to pharmaceutical and materials science research.
Nickel-Catalyzed Asymmetric Arylation
The introduction of an aryl group at the α-position of a cyclohexanone ring can be a critical step in the synthesis of complex molecules. A nickel-catalyzed asymmetric Negishi cross-coupling offers a stereoconvergent method to achieve this transformation, starting from the racemic this compound. This reaction allows for the formation of a tertiary stereocenter with high enantioselectivity.[1]
Experimental Protocol: Nickel-Catalyzed Asymmetric Arylation
Materials:
-
This compound (racemic)
-
Arylmagnesium bromide (e.g., phenylmagnesium bromide)
-
Zinc Iodide (ZnI₂)
-
Nickel(II) chloride glyme complex (NiCl₂·glyme)
-
Chiral Ligand (e.g., (+)-2-(diphenylphosphino)-2'-methoxy-1,1'-binaphthyl - (+)-MOP)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous 1,2-dimethoxyethane (glyme)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon)
Procedure:
-
Preparation of the Arylzinc Reagent: To a solution of ZnI₂ (1.6 mmol) in anhydrous THF, add a solution of the arylmagnesium bromide (1.6 mmol) under an argon atmosphere. Stir the resulting mixture at room temperature for 40 minutes. A precipitate may form. Cool the mixture to -30 °C.
-
Reaction Setup: In a separate oven-dried flask under argon, add NiCl₂·glyme (0.050 mmol) and the chiral ligand ((+)-MOP, 0.065 mmol).
-
Addition of Substrate: Add this compound (1.0 mmol) to the flask containing the catalyst and ligand, followed by anhydrous glyme (13.5 mL).
-
Reaction Initiation: To the cooled solution of the arylzinc reagent, add the solution of the substrate, catalyst, and ligand via cannula.
-
Reaction Monitoring: Stir the reaction mixture at -30 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired α-aryl-4-isopropyl-cyclohexanone.
Quantitative Data
| Entry | Arylating Agent | Catalyst Loading (mol%) | Ligand Loading (mol%) | Temp (°C) | Yield (%) | ee (%) |
| 1 | Phenylzinc iodide | 5 | 6.5 | -30 | 68 | 72 |
| 2 | 4-Methoxyphenylzinc iodide | 5 | 6.5 | -30 | 75 | 78 |
| 3 | 2-Thienylzinc iodide | 5 | 6.5 | -30 | 62 | 65 |
Note: The data presented here is extrapolated from a similar reaction with 2-bromocyclohexanone and should be considered as representative.[1] Optimization for this compound may be required.
Reaction Workflow
Caption: Workflow for Nickel-Catalyzed Asymmetric Arylation.
Photo-Organocatalytic Enantioselective α-Alkylation
While not a direct transformation of the bromo-ketone, this protocol is highly relevant for the synthesis of α-alkylated cyclohexanones, which can also be accessed from this compound via reduction and subsequent alkylation. This method utilizes a chiral amine catalyst and photo-activation to achieve high enantioselectivity.[2][3]
Experimental Protocol: Photo-Organocatalytic α-Alkylation
Materials:
-
4-isopropyl-cyclohexanone (can be prepared by reduction of this compound)
-
Dialkyl 2-bromomalonate (e.g., diethyl 2-bromomalonate)
-
Chiral Amine Catalyst (e.g., 9-amino(9-deoxy)-epi-quinine derivative)
-
Trifluoroacetic acid (TFA)
-
2,6-Lutidine
-
Anhydrous Toluene
-
365 nm LED photoreactor
Procedure:
-
Reaction Setup: In a Schlenk tube under an argon atmosphere, combine the chiral amine catalyst (0.04 mmol), TFA (0.08 mmol), 4-isopropyl-cyclohexanone (0.40 mmol), dialkyl 2-bromomalonate (0.20 mmol), and 2,6-lutidine (0.40 mmol) in anhydrous toluene (1.0 mL).
-
Irradiation: Place the Schlenk tube in a 365 nm photoreactor and irradiate at room temperature for 18 hours.
-
Workup: After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the α-alkylated product.
Quantitative Data
| Entry | Ketone | Alkylating Agent | Catalyst | Yield (%) | ee (%) |
| 1 | Cyclohexanone | Diethyl 2-bromomalonate | Phenylquinine | 85 | 92 |
| 2 | Cyclopentanone | Diethyl 2-bromomalonate | Phenylquinine | 78 | 90 |
Note: This data is for the alkylation of unsubstituted cyclic ketones and serves as a reference.[2] The reaction with 4-isopropyl-cyclohexanone would require specific optimization.
Signaling Pathway
Caption: Proposed mechanism for photo-organocatalytic α-alkylation.
Favorskii Rearrangement
The Favorskii rearrangement is a classic reaction of α-halo ketones that leads to the formation of a carboxylic acid derivative (typically an ester) with a rearranged carbon skeleton. While no specific catalytic protocol for this compound is readily available in the literature, a base-catalyzed rearrangement is a plausible transformation. The use of a strong base like sodium methoxide is common for this reaction.
Conceptual Protocol: Base-Catalyzed Favorskii Rearrangement
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound in anhydrous methanol in a round-bottom flask.
-
Base Addition: Cool the solution in an ice bath and slowly add a solution of sodium methoxide in methanol.
-
Reaction: Allow the reaction to stir at room temperature and monitor by TLC.
-
Workup: Once the starting material is consumed, neutralize the reaction with a mild acid (e.g., acetic acid). Remove the methanol under reduced pressure.
-
Extraction: To the residue, add water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: The resulting cyclopentanecarboxylic acid methyl ester derivative can be purified by distillation or column chromatography.
Logical Relationship Diagram
Caption: Key steps in the Favorskii rearrangement.
References
Application Notes and Protocols for Reactions with 2-Bromo-4-isopropyl-cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key reactions involving 2-Bromo-4-isopropyl-cyclohexanone, a versatile building block in organic synthesis. The following sections outline experimental setups for the Hantzsch thiazole synthesis and the Favorskii rearrangement, presenting the methodologies in a clear and reproducible format. All quantitative data is summarized in structured tables for ease of comparison and interpretation.
Hantzsch Thiazole Synthesis with this compound
The Hantzsch thiazole synthesis offers a straightforward method for the construction of a 2-aminothiazole ring system by reacting an α-haloketone with a thiourea derivative. This reaction is of significant interest in medicinal chemistry due to the prevalence of the 2-aminothiazole scaffold in pharmacologically active compounds.
Experimental Protocol: Synthesis of 2-Amino-7-isopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole
Objective: To synthesize 2-Amino-7-isopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole via the reaction of this compound with thiourea.
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Triethylamine (optional, as a base)
-
Glacial Acetic Acid (optional, as a catalyst)
-
Sodium Bicarbonate solution (saturated)
-
Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Ethyl acetate/Hexane mixture)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol.
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To this solution, add thiourea (1.1 eq).
-
The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is taken up in ethyl acetate and washed with a saturated solution of sodium bicarbonate, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-Amino-7-isopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole.
Data Presentation:
| Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Mass (g) for 10 mmol scale |
| This compound | 1.0 | 219.12 | 2.19 |
| Thiourea | 1.1 | 76.12 | 0.84 |
| Product | Expected Yield (%) | Physical Appearance | Spectroscopic Data |
| 2-Amino-7-isopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole | 75-85 | Off-white to pale yellow solid | ¹H NMR: Peaks corresponding to the isopropyl group, cyclohexene ring protons, and the amino group protons. ¹³C NMR: Signals for the carbons of the thiazole ring, the fused cyclohexane ring, and the isopropyl group. MS (ESI+): [M+H]⁺ corresponding to the molecular weight of the product. IR (KBr): Characteristic bands for N-H stretching (amine), C=N stretching (thiazole ring), and C-H stretching. |
Experimental Workflow:
Caption: Workflow for the Hantzsch thiazole synthesis.
Favorskii Rearrangement of this compound
The Favorskii rearrangement is a base-induced reaction of α-halo ketones that leads to the formation of carboxylic acid derivatives, often with ring contraction in the case of cyclic substrates. This rearrangement provides a synthetic route to valuable cyclopentanecarboxylic acid derivatives from cyclohexanones.
Experimental Protocol: Synthesis of 3-isopropyl-cyclopentanecarboxylic acid
Objective: To synthesize 3-isopropyl-cyclopentanecarboxylic acid via the Favorskii rearrangement of this compound.
Materials:
-
This compound
-
Sodium hydroxide (or other strong base like Sodium methoxide)
-
Water or Methanol (as solvent)
-
Hydrochloric acid (for acidification)
-
Ether or other suitable organic solvent for extraction
-
Drying agent (e.g., anhydrous Sodium Sulfate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as water or methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of a strong base, such as sodium hydroxide (2.0-3.0 eq) in the same solvent, while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture again in an ice bath and carefully acidify with hydrochloric acid to a pH of ~2.
-
Extract the product into an organic solvent like ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 3-isopropyl-cyclopentanecarboxylic acid.
-
Further purification can be achieved by recrystallization or distillation under reduced pressure.
Data Presentation:
| Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Mass (g) for 10 mmol scale |
| This compound | 1.0 | 219.12 | 2.19 |
| Sodium Hydroxide | 2.5 | 40.00 | 1.00 |
| Product | Expected Yield (%) | Physical Appearance | Spectroscopic Data |
| 3-isopropyl-cyclopentanecarboxylic acid | 60-75 | Colorless oil or low-melting solid | ¹H NMR: Signals for the isopropyl group, cyclopentane ring protons, and the acidic proton of the carboxylic acid. ¹³C NMR: Resonances for the carbonyl carbon, carbons of the cyclopentane ring, and the isopropyl group. MS (ESI-): [M-H]⁻ corresponding to the molecular weight of the product. IR (neat): Broad O-H stretch for the carboxylic acid, and a strong C=O stretch. |
Reaction Pathway:
Caption: Favorskii rearrangement pathway.
Troubleshooting & Optimization
Side-product formation in the synthesis of 2-Bromo-4-isopropyl-cyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-isopropyl-cyclohexanone. The information is presented in a question-and-answer format to directly address potential challenges during the experimental process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| SYN-001 | Low or No Product Formation | 1. Incomplete enol/enolate formation.[1] 2. Deactivated brominating agent. 3. Presence of water quenching the reaction.[1] 4. Insufficient reaction time or temperature. | 1. Ensure anhydrous conditions. Use a suitable acid catalyst (e.g., acetic acid, HBr) to promote enolization.[2] 2. Use a fresh or properly stored brominating agent (e.g., Br₂, NBS). 3. Dry all glassware and use anhydrous solvents. 4. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. A slight increase in temperature may be necessary, but be cautious of increased side-product formation. |
| SYN-002 | Formation of Multiple Products (Poor Selectivity) | 1. Over-bromination leading to di-brominated products. 2. Bromination at the methine (C-4) or isopropyl group under radical conditions. 3. Formation of constitutional isomers (e.g., 2-bromo vs. 6-bromo). | 1. Use a stoichiometric amount of the brominating agent. Add the brominating agent slowly to the reaction mixture. 2. Avoid exposure to UV light to minimize radical reactions.[3] Use ionic conditions (acid catalysis). 3. Under thermodynamic control (acid catalysis), the more substituted enol is favored, leading to the 2-bromo product. Ensure proper acidic conditions. |
| SYN-003 | Product is a Mixture of Stereoisomers | The formation of a new stereocenter at C-2 can lead to a mixture of diastereomers (cis and trans isomers relative to the isopropyl group). | The stereoselectivity can be influenced by the reaction conditions and the conformation of the cyclohexanone ring. The bulky isopropyl group may direct the approach of the bromine. Purification by column chromatography may be required to separate the isomers. |
| SYN-004 | Reaction Mixture Remains Colored (Brown/Orange) | Incomplete reaction; excess bromine remains. | Add a quenching agent such as aqueous sodium thiosulfate or sodium bisulfite solution until the color disappears. |
| PUR-001 | Difficulty in Product Purification | 1. Presence of unreacted starting material and side products with similar polarities. 2. Decomposition of the product on silica gel. | 1. Optimize the reaction to maximize conversion. Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) for purification. 2. Deactivate the silica gel with a small amount of triethylamine in the eluent. Alternatively, consider other purification methods like distillation under reduced pressure. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in the synthesis of this compound?
A1: The most common side-products are:
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Di-brominated cyclohexanones: These arise from the further reaction of the mono-brominated product with the brominating agent. The most likely di-bromo product is 2,6-dibromo-4-isopropyl-cyclohexanone.
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Unreacted starting material: Incomplete reaction will leave 4-isopropyl-cyclohexanone in the product mixture.
-
Stereoisomers: The product itself will likely be a mixture of cis and trans diastereomers, which may require separation.
Q2: Which brominating agent is best for this synthesis, Br₂ or N-Bromosuccinimide (NBS)?
A2: Both molecular bromine (Br₂) in a suitable solvent like acetic acid and N-Bromosuccinimide (NBS) with an acid catalyst can be effective.[2][4]
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Br₂/Acetic Acid: This is a classic and effective method for alpha-bromination of ketones.[2]
-
NBS: Often considered a milder and easier-to-handle reagent. It can provide better selectivity in some cases. Using a catalyst like silica gel or an acid with NBS is common.
The choice may depend on the specific experimental setup, safety considerations, and desired selectivity.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by:
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Thin Layer Chromatography (TLC): Compare the reaction mixture to a spot of the starting material (4-isopropyl-cyclohexanone). The product, being more polar due to the bromine atom, should have a lower Rf value.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can provide information on the conversion of the starting material and the formation of the desired product and any side-products.
-
Visual Observation: The disappearance of the characteristic orange/brown color of bromine can indicate the completion of the reaction.[1]
Q4: What is the general mechanism for the acid-catalyzed bromination of 4-isopropyl-cyclohexanone?
A4: The reaction proceeds via an enol intermediate:
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Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the alpha-protons more acidic.
-
Enol formation: A base (e.g., the solvent or the conjugate base of the acid) removes an alpha-proton, leading to the formation of the enol. The more substituted enol is generally favored under thermodynamic control.
-
Nucleophilic attack by the enol: The electron-rich double bond of the enol attacks the electrophilic bromine.
-
Deprotonation: The protonated carbonyl is deprotonated to yield the final this compound product.[2][4]
Experimental Protocols
Protocol 1: Bromination using Molecular Bromine in Acetic Acid
This protocol is a general method adapted for the synthesis of this compound.
Materials:
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4-isopropyl-cyclohexanone
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Glacial Acetic Acid
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Molecular Bromine (Br₂)
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium thiosulfate solution
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Brine
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Anhydrous magnesium sulfate
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Ethyl acetate
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Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-isopropyl-cyclohexanone (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete (disappearance of starting material), pour the mixture into ice-cold water.
-
Quench any excess bromine by adding saturated sodium thiosulfate solution until the orange color disappears.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
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Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This protocol provides an alternative using a milder brominating agent.
Materials:
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4-isopropyl-cyclohexanone
-
N-Bromosuccinimide (NBS)
-
Ammonium acetate (catalyst)
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Diethyl ether
-
Water
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Brine
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Anhydrous sodium sulfate
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Ethyl acetate
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Hexane
Procedure:
-
To a solution of 4-isopropyl-cyclohexanone (1 equivalent) in diethyl ether, add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of ammonium acetate.
-
Stir the mixture at room temperature. The reaction is typically complete within 30-60 minutes. Monitor by TLC.
-
Filter the reaction mixture to remove succinimide.
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Wash the filtrate with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
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Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield this compound.
Visualizations
Reaction Pathway and Side-Product Formation
Caption: Acid-catalyzed bromination pathway and potential over-bromination side-product.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Optimization of Reaction Conditions for 2-Bromo-4-isopropyl-cyclohexanone
Welcome to the technical support center for the synthesis of 2-Bromo-4-isopropyl-cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inefficient Enol/Enolate Formation: The reaction proceeds via an enol or enolate intermediate. Acidic or basic conditions are crucial for its formation. 2. Inactive Brominating Agent: The brominating agent (e.g., Bromine, N-Bromosuccinimide) may have degraded. 3. Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and solubility of reactants. | 1. Acid Catalysis: Ensure the presence of a suitable acid catalyst (e.g., HBr, CH₃COOH) to promote enol formation. The reaction rate is dependent on the concentration of both the ketone and the acid.[1] 2. Fresh Reagents: Use freshly opened or purified brominating agents. For instance, N-Bromosuccinimide (NBS) can be purified by recrystallization.[2] 3. Solvent Selection: Acetic acid or a mixture of chloroform and ethyl acetate are commonly used solvents for such brominations.[1][3] Anhydrous conditions are often preferred to avoid hydrolysis of the product.[4] |
| Formation of Multiple Products (Low Selectivity) | 1. Di- or Polybromination: Over-bromination can occur, especially under basic conditions or with an excess of the brominating agent.[5] 2. Regioisomer Formation: In unsymmetrical ketones, bromination can occur at different α-positions. For 4-isopropyl-cyclohexanone, this can lead to bromination at the C2 or C6 position. 3. Side Reactions: Depending on the conditions, other reactions like elimination may occur. | 1. Control Stoichiometry: Use a controlled amount of the brominating agent (typically 1.0-1.1 equivalents for monobromination). Under acidic conditions, the first bromination is typically faster than subsequent ones.[5] 2. Thermodynamic vs. Kinetic Control: The more substituted enol is generally thermodynamically more stable, leading to bromination at the more substituted α-carbon under acidic conditions.[5] For selective bromination at the less substituted position, specific methods might be required.[6][7] 3. Optimize Temperature and Reaction Time: Lower temperatures can sometimes improve selectivity. Monitor the reaction progress by TLC or GC-MS to stop it once the desired product is maximized. |
| Difficult Product Purification | 1. Presence of Unreacted Starting Material: Incomplete reaction can lead to a mixture of starting material and product. 2. Formation of Side Products: Di-brominated compounds or other byproducts can co-elute with the desired product during chromatography. 3. Product Instability: α-bromoketones can be lachrymatory and may degrade upon prolonged heating or exposure to moisture. | 1. Reaction Monitoring: Ensure the reaction goes to completion by monitoring with an appropriate analytical technique. 2. Purification Strategy: Fractional crystallization can be an effective method for purifying α-bromoketones.[1] Column chromatography on silica gel is also a common technique. 3. Careful Work-up: After the reaction, a thorough aqueous work-up can help remove acidic byproducts. Handle the product in a well-ventilated fume hood and avoid excessive heating during solvent removal. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the α-bromination of 4-isopropyl-cyclohexanone?
A1: The α-bromination of ketones like 4-isopropyl-cyclohexanone typically proceeds through an enol or enolate intermediate. Under acidic conditions, the carbonyl oxygen is protonated, followed by deprotonation at the α-carbon to form a nucleophilic enol. This enol then attacks the electrophilic bromine source (e.g., Br₂) to yield the α-bromo ketone and regenerate the acid catalyst.
Q2: Which brominating agent is best for this synthesis: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?
A2: Both Br₂ and NBS can be used for the α-bromination of ketones.
-
Elemental Bromine (Br₂): Often used in the presence of an acid catalyst like acetic acid. It is a strong brominating agent but can be hazardous to handle due to its volatility and corrosiveness.
-
N-Bromosuccinimide (NBS): A solid reagent that is easier and safer to handle than liquid bromine.[2][5] It can be used under both acid-catalyzed and radical-initiated conditions. For α-bromination of ketones, acid catalysis is typically employed.[2] NBS can sometimes offer better selectivity and milder reaction conditions.
Q3: How can I control the regioselectivity of the bromination in 4-isopropyl-cyclohexanone?
A3: 4-isopropyl-cyclohexanone is an unsymmetrical ketone with two different α-carbons (C2 and C6). Under acidic conditions, the bromination typically occurs at the more substituted α-carbon (C2) because it proceeds through the more stable, more substituted enol intermediate (thermodynamic control).[5] Achieving selective bromination at the less substituted α-carbon (C6) is more challenging and may require specific synthetic strategies, such as using a bulky base to form the kinetic enolate, followed by trapping with a bromine source.
Q4: What are the common side products, and how can I minimize their formation?
A4: The most common side product is the di-brominated ketone. This is more prevalent under basic conditions where each successive bromination is faster than the previous one.[5] To minimize di-bromination under acidic conditions, it is crucial to use only a slight excess (if any) of the brominating agent and to monitor the reaction closely. Other potential side reactions could include elimination reactions if the conditions are too harsh.
Q5: What is a suitable method for purifying the final product?
A5: Purification of this compound can typically be achieved by fractional crystallization or column chromatography .
-
Fractional Crystallization: This method can be effective if the desired product and impurities have significantly different solubilities and melting points.[1]
-
Column Chromatography: Flash chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is a common and effective method for separating the desired α-bromoketone from starting material and byproducts.
Experimental Protocols
Method 1: Acid-Catalyzed Bromination using Elemental Bromine
This protocol is a general procedure for the acid-catalyzed α-bromination of a ketone.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-isopropyl-cyclohexanone (1.0 eq) in glacial acetic acid.
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Addition of Bromine: Cool the solution in an ice bath. Slowly add a solution of elemental bromine (1.05 eq) in glacial acetic acid dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
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Work-up: Pour the reaction mixture into a beaker containing ice-water. The crude product may precipitate or can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by fractional crystallization or column chromatography on silica gel.
Method 2: Bromination using N-Bromosuccinimide (NBS)
This protocol outlines the use of NBS for the α-bromination of a ketone under acidic conditions.
-
Reaction Setup: To a solution of 4-isopropyl-cyclohexanone (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or chloroform), add a catalytic amount of a radical initiator like AIBN or an acid catalyst.
-
Addition of NBS: Add N-bromosuccinimide (1.05 eq) portion-wise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction time will vary depending on the substrate and conditions.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
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Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or crystallization.[2]
Data Presentation
Table 1: Optimization of Brominating Agent
| Entry | Brominating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Br₂ (1.1 eq) | HBr (cat.) | CH₃COOH | 25 | 2 | Data not available |
| 2 | NBS (1.1 eq) | AIBN (cat.) | CCl₄ | Reflux | 3 | Data not available |
| 3 | CuBr₂ (2.0 eq) | - | CHCl₃/EtOAc | Reflux | 1-2 | Data not available |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reductive Halogenation Reactions: Selective Synthesis of Unsymmetrical α-Haloketones [organic-chemistry.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 5. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 6. Nonselective bromination-selective debromination strategy: selective bromination of unsymmetrical ketones on singly activated carbon against doubly activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 2-Bromo-4-isopropyl-cyclohexanone Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-Bromo-4-isopropyl-cyclohexanone.
Troubleshooting Guides
This section provides structured guidance for common issues encountered during the purification of this compound.
Issue 1: Incomplete reaction or low yield of this compound.
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Question: My reaction to synthesize this compound from 4-isopropylcyclohexanone did not go to completion, resulting in a low yield of the desired product. How can I improve this?
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Answer: Incomplete bromination is a common issue. Here are several factors to consider and troubleshoot:
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Reaction Conditions: The bromination of ketones is sensitive to reaction conditions. Ensure you are using appropriate stoichiometry of the brominating agent (e.g., Br₂ or NBS). An excess may lead to side products, while an insufficient amount will result in unreacted starting material. The reaction is often catalyzed by acid; ensure the catalyst is active and used in the correct concentration.
-
Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Low temperatures might slow down the reaction, while excessively high temperatures could promote side reactions or decomposition.
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Purity of Starting Material: The presence of impurities in the 4-isopropylcyclohexanone starting material can interfere with the reaction. Ensure the starting material is of high purity.
-
Issue 2: Presence of multiple spots on TLC, indicating a mixture of products.
-
Question: After my synthesis, the TLC plate shows multiple spots close to each other, making purification difficult. What are these impurities and how can I separate them?
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Answer: The presence of multiple spots on TLC typically indicates a mixture of the starting material (4-isopropylcyclohexanone), the desired mono-brominated product, and di-brominated byproducts. These compounds often have similar polarities, making their separation challenging.
-
Common Impurities:
-
4-isopropylcyclohexanone (Starting Material): Less polar than the brominated products.
-
2,6-Dibromo-4-isopropyl-cyclohexanone (Di-brominated byproduct): More polar than the mono-brominated product.
-
-
Separation Strategies:
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Column Chromatography: This is the most effective method for separating these closely related compounds. Careful selection of the mobile phase is crucial. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is recommended. Start with a low polarity to elute the starting material, and gradually increase the polarity to separate the mono- and di-brominated products.
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Recrystallization: This can be effective if one component is significantly less soluble than the others in a particular solvent system. Experiment with different solvents. A mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which the compound is less soluble) is often effective. For α-bromoketones, combinations like ethanol/water or hexane/ethyl acetate can be explored.
-
-
Issue 3: Decomposition of the product during purification.
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Question: I observe degradation of my this compound during column chromatography on silica gel or upon heating. How can I prevent this?
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Answer: α-Bromoketones can be sensitive to both acid and heat, leading to decomposition.[1][2]
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Decomposition on Silica Gel: Standard silica gel can be slightly acidic, which can catalyze the decomposition of the product. To mitigate this, you can use deactivated (neutral) silica gel or add a small amount of a neutralizer like triethylamine to your eluent.
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Thermal Instability: Avoid excessive heating during solvent removal (rotary evaporation) or recrystallization. Use a low-temperature water bath and reduced pressure.
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HBr Elimination: The product can undergo dehydrobromination to form an unsaturated ketone, especially in the presence of base or heat. It is crucial to work under neutral or slightly acidic conditions and at low temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The most common impurities are unreacted 4-isopropylcyclohexanone and the over-brominated product, 2,6-dibromo-4-isopropyl-cyclohexanone. The presence of diastereomers of the product is also possible.
Q2: How can I effectively remove the unreacted starting material?
A2: Column chromatography is the most reliable method. Since 4-isopropylcyclohexanone is less polar than the brominated product, it will elute first with a non-polar mobile phase like hexane or a hexane/ethyl acetate mixture.
Q3: What is the best way to separate the mono-brominated product from the di-brominated byproduct?
A3: Careful column chromatography with a shallow gradient of a hexane/ethyl acetate mobile phase is the recommended method. The mono-brominated product will elute before the more polar di-brominated product.
Q4: My purified product appears to be a mixture of isomers. How can I separate them?
A4: this compound can exist as different diastereomers (e.g., cis and trans). Their separation can be very challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) with a suitable chiral or reverse-phase column might be necessary for separation. For many applications, a mixture of diastereomers may be acceptable.
Q5: What are the ideal storage conditions for purified this compound?
A5: Due to its potential for thermal and acid/base-catalyzed decomposition, the purified compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Polarity |
| 4-isopropylcyclohexanone | C₉H₁₆O | 140.22 | Least Polar |
| This compound | C₉H₁₅BrO | 219.12 | Intermediate Polarity |
| 2,6-Dibromo-4-isopropyl-cyclohexanone | C₉H₁₄Br₂O | 297.02 | Most Polar |
Experimental Protocols
Protocol 1: Column Chromatography for Purification
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
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Column Preparation:
-
Select a glass column of appropriate size for the amount of crude product.
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
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Pack the column with the slurry, ensuring there are no air bubbles or cracks.
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Add a layer of sand on top of the silica gel.
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Equilibrate the column by running the initial mobile phase through it.
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Start with a low-polarity mobile phase, such as 100% hexane or a 98:2 hexane/ethyl acetate mixture.
-
Gradually increase the polarity of the mobile phase (e.g., to 95:5, 90:10 hexane/ethyl acetate) to elute the compounds.
-
Collect fractions and monitor their composition using TLC.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
-
Protocol 2: Recrystallization
This protocol provides a general guideline for purifying this compound by recrystallization.
-
Solvent Selection:
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Experiment with small amounts of the crude product to find a suitable solvent or solvent system. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Common solvent systems to try include ethanol/water, methanol/water, and hexane/ethyl acetate.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the hot "good" solvent to dissolve the compound completely.
-
-
Crystallization:
-
If using a single solvent, allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Then, allow it to cool as described above.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: Improving Stereoselectivity in 2-Bromo-4-isopropyl-cyclohexanone Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stereoselectivity of reactions involving 2-Bromo-4-isopropyl-cyclohexanone.
Troubleshooting Guide
This guide addresses common issues encountered during the stereoselective reduction of this compound and similar substituted cyclohexanones.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Diastereoselectivity (Formation of a mixture of cis and trans isomers) | 1. Inappropriate Reducing Agent: Small, unhindered reducing agents like sodium borohydride (NaBH₄) can attack the carbonyl from both the axial and equatorial faces, leading to a mixture of alcohol diastereomers.[1][2][3] | a. Use a Sterically Bulky Reducing Agent: Employ a bulkier reducing agent such as L-Selectride® (lithium tri-sec-butylborohydride). Its larger size favors equatorial attack, leading to the formation of the cis-alcohol (axial hydroxyl group) with higher selectivity.[1][2][3] b. Optimize Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lower activation energy (kinetic control). |
| Incomplete Reaction | 1. Insufficient Reducing Agent: The molar ratio of the reducing agent to the ketone may be too low. 2. Deactivated Reducing Agent: The hydride reagent may have degraded due to exposure to moisture or air. 3. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | a. Increase Molar Excess of Reducing Agent: Use a larger excess of the hydride reagent (e.g., 1.5 to 2.0 equivalents). b. Use Fresh Reagent: Ensure the reducing agent is fresh and has been stored under anhydrous conditions. c. Adjust Temperature: While low temperatures can improve selectivity, the reaction may require a specific temperature range to proceed to completion. Monitor the reaction by TLC and adjust the temperature as needed. |
| Formation of Unexpected Byproducts | 1. Competing Elimination Reaction: The presence of a strong base and a leaving group (bromide) can lead to elimination reactions. 2. Over-reduction: In some cases, prolonged reaction times or harsh reducing agents could potentially lead to the reduction of the carbon-bromine bond. | a. Control Basicity: Use a non-basic or weakly basic workup procedure. b. Monitor Reaction Progress: Follow the reaction by TLC to determine the optimal reaction time and avoid prolonged exposure to the reducing agent. |
| Difficulty in Determining Diastereomeric Ratio | 1. Overlapping NMR Signals: The proton NMR signals for the axial and equatorial protons of the resulting cyclohexanol isomers may overlap, making accurate integration difficult.[4] | a. Use High-Field NMR: Acquire the ¹H NMR spectrum on a higher field instrument (e.g., 400 MHz or higher) to improve signal dispersion. b. ¹³C NMR Analysis: Utilize ¹³C NMR spectroscopy, as the chemical shifts of the carbon atoms in the two diastereomers are often well-resolved.[5] c. Derivatization: Convert the alcohol mixture into derivatives (e.g., esters) that may exhibit better-resolved NMR signals. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stereoselectivity of reductions of this compound?
A1: The primary factors are:
-
Steric Hindrance of the Reducing Agent: Bulky reducing agents, like L-Selectride®, preferentially attack from the less hindered equatorial face, leading to the formation of the cis-alcohol. Smaller reagents, such as NaBH₄, can attack from both the axial and equatorial faces, resulting in a mixture of diastereomers.[1][2][3]
-
Conformational Preference of the Substrate: The cyclohexanone ring exists in a chair conformation. The bulky isopropyl group at the 4-position will preferentially occupy an equatorial position to minimize steric strain. This locks the conformation and influences the accessibility of the two faces of the carbonyl group.
-
Reaction Temperature (Kinetic vs. Thermodynamic Control): At low temperatures, the reaction is typically under kinetic control, meaning the product that is formed faster (the one with the lower activation energy) will predominate.[6][7][8][9] For sterically hindered reducing agents, equatorial attack has a lower activation energy. At higher temperatures, the reaction may become reversible and approach thermodynamic equilibrium, favoring the more stable product. In the case of the reduction product, the trans-alcohol (equatorial hydroxyl group) is generally the more stable diastereomer.
Q2: How does the bromine atom at the 2-position affect the stereoselectivity?
A2: The axial bromine atom can increase the steric hindrance for an axial attack by the nucleophile. This further encourages equatorial attack, potentially leading to higher diastereoselectivity for the cis-alcohol product, especially with smaller reducing agents.
Q3: How can I determine the stereochemistry of the major product?
A3: The stereochemistry can be determined using ¹H NMR spectroscopy by analyzing the coupling constants and chemical shifts of the proton attached to the carbon bearing the hydroxyl group (the carbinol proton).
-
An axial carbinol proton (corresponding to an equatorial hydroxyl group, the trans product) typically appears as a broad multiplet with large axial-axial coupling constants (J ≈ 10-12 Hz).
-
An equatorial carbinol proton (corresponding to an axial hydroxyl group, the cis product) usually appears as a narrower signal with smaller equatorial-axial and equatorial-equatorial coupling constants (J ≈ 2-5 Hz).
Q4: What is the difference between kinetic and thermodynamic control in these reactions?
A4:
-
Kinetic Control: This prevails at lower temperatures where the reaction is irreversible. The major product is the one that forms the fastest, which is determined by the lowest activation energy barrier. For bulky reducing agents, this is typically the cis-alcohol via equatorial attack.[6][7][8][9]
-
Thermodynamic Control: This occurs at higher temperatures where the reaction is reversible. The product distribution reflects the relative stabilities of the products. The more stable trans-alcohol with the equatorial hydroxyl group will be the major product at equilibrium.[6][7][8][9]
Experimental Protocols
Protocol 1: Diastereoselective Reduction with L-Selectride® (Kinetic Control)
This protocol is designed to favor the formation of cis-2-Bromo-4-isopropyl-cyclohexanol.
-
Preparation:
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Reaction:
-
Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) to the stirred solution of the ketone over 15-20 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Carefully quench the reaction by the slow, dropwise addition of water at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Add a 3 M aqueous solution of sodium hydroxide (NaOH), followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂) to oxidize the borane byproducts.
-
Stir the mixture for 1 hour.
-
-
Isolation and Purification:
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired diastereomer.
-
-
Characterization:
-
Determine the diastereomeric ratio by ¹H NMR or ¹³C NMR spectroscopy.
-
Protocol 2: Reduction with Sodium Borohydride (Mixed Stereoselectivity)
This protocol will likely yield a mixture of cis- and trans-2-Bromo-4-isopropyl-cyclohexanol.
-
Preparation:
-
Dissolve this compound (1.0 eq) in methanol (MeOH) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction:
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution over 10-15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.
-
-
Workup:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
-
Isolation and Purification:
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product mixture by column chromatography if necessary.
-
-
Characterization:
-
Analyze the product mixture by NMR to determine the diastereomeric ratio.
-
Quantitative Data
The following table presents typical diastereomeric ratios for the reduction of 4-tert-butylcyclohexanone, a close analog of this compound. These results illustrate the effect of the reducing agent's steric bulk on stereoselectivity.
| Reducing Agent | Major Product | Minor Product | Diastereomeric Ratio (Major:Minor) | Reference |
| Sodium Borohydride (NaBH₄) | trans-4-tert-butylcyclohexanol | cis-4-tert-butylcyclohexanol | ~85:15 | [2] |
| L-Selectride® | cis-4-tert-butylcyclohexanol | trans-4-tert-butylcyclohexanol | >99:1 | [2][3] |
Visualizations
References
- 1. Reduction of 4-tert-butylcyclohexanone – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 2. odinity.com [odinity.com]
- 3. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopy - Shifting of axial and equatorial protons - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. jackwestin.com [jackwestin.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 2-Bromo-4-isopropyl-cyclohexanone
Welcome to the technical support center for the synthesis of 2-Bromo-4-isopropyl-cyclohexanone. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis typically involves the alpha-bromination of 4-isopropyl-cyclohexanone. This reaction is an electrophilic substitution at the α-carbon of the ketone. The most common method utilizes bromine (Br₂) as the brominating agent in a suitable solvent, often with an acid catalyst.
Q2: Why is an acid catalyst, such as acetic acid, often used in this reaction?
A2: The acid-catalyzed bromination of ketones proceeds through an enol intermediate. The acid protonates the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the tautomerization of the ketone to its enol form. The electron-rich enol then attacks the bromine, leading to the α-brominated product. The rate of halogenation is often dependent on the concentration of the ketone and the acid, but independent of the halogen concentration.[1]
Q3: What are the main stereochemical considerations for this synthesis?
A3: The bromination of 4-isopropyl-cyclohexanone can lead to the formation of different stereoisomers (cis and trans isomers) depending on the reaction conditions. The stereochemical outcome is influenced by whether the reaction is under kinetic or thermodynamic control.
-
Kinetic control (lower temperatures) favors the formation of the product that is formed faster, which may not be the most stable isomer.
-
Thermodynamic control (higher temperatures) allows for an equilibrium to be established, favoring the formation of the more stable stereoisomer.
Q4: Can I use other brominating agents besides liquid bromine?
A4: Yes, other brominating agents can be used. N-Bromosuccinimide (NBS) is a common alternative to liquid bromine and is often considered safer and easier to handle. Pyridine hydrobromide perbromide is another solid, stable source of bromine that can be used.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature. For instance, in a related synthesis of 2-bromo-4-acetamido-cyclohexanone, the reaction mixture was heated to 40-50°C after the initial combination of reactants.[2] |
| Ineffective enol formation. | Ensure the presence of a suitable acid catalyst, such as glacial acetic acid or a catalytic amount of HBr. The concentration of the acid can be critical for the rate of enolization. | |
| Use of aqueous bromine (bromine water). | Aqueous conditions can hinder the formation of the enol intermediate. It is generally recommended to use bromine in an anhydrous organic solvent like acetic acid or carbon tetrachloride. | |
| Formation of Multiple Products (Impurity Issues) | Di- or poly-bromination: Excess bromine or prolonged reaction time can lead to the formation of di- or poly-brominated products. | Carefully control the stoichiometry of bromine, typically using a slight excess (e.g., 1.1 equivalents). Add the bromine dropwise to the reaction mixture to maintain a low concentration of bromine at any given time. |
| Isomeric products: Formation of both cis and trans isomers of the product. | The ratio of stereoisomers can be influenced by the reaction temperature. To favor the thermodynamically more stable isomer, running the reaction at a slightly elevated temperature may be beneficial. Conversely, for the kinetically favored product, lower temperatures are preferred. | |
| Unreacted starting material: Incomplete conversion of 4-isopropyl-cyclohexanone. | As with low yield, ensure sufficient reaction time and appropriate temperature. The purity of the starting material is also important; ensure it is free of impurities that could inhibit the reaction. | |
| Reaction Stalls or is Sluggish | Poor quality of reagents. | Use freshly distilled or high-purity 4-isopropyl-cyclohexanone. Ensure the bromine and solvent are anhydrous. |
| Inadequate mixing. | Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture, especially during the dropwise addition of bromine. | |
| Difficult Product Isolation/Purification | Contamination with acidic byproducts (e.g., HBr). | During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any acidic components. |
| Co-elution of impurities during chromatography. | Optimize the solvent system for column chromatography. A combination of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate) in varying ratios can be effective. | |
| Difficulty in crystallization. | If purification by crystallization is attempted, ensure the crude product is sufficiently pure. Traces of impurities can inhibit crystal formation. Trying different solvent systems for recrystallization may also be necessary. |
Experimental Protocols
General Protocol for the Alpha-Bromination of 4-isopropyl-cyclohexanone
This protocol is a general guideline and may require optimization based on laboratory conditions and desired outcomes.
Materials:
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4-isopropyl-cyclohexanone
-
Bromine (Br₂)
-
Glacial Acetic Acid
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Sodium bicarbonate (NaHCO₃), saturated solution
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Sodium thiosulfate (Na₂S₂O₃), 10% solution
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Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
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Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas trap (to capture HBr fumes), dissolve 4-isopropyl-cyclohexanone in glacial acetic acid.
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Cool the mixture in an ice bath.
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Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10°C during the addition.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material. The disappearance of the bromine color is also an indicator of reaction progress.
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Pour the reaction mixture into a separatory funnel containing cold water.
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Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
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Combine the organic extracts and wash sequentially with water, 10% sodium thiosulfate solution (to quench any unreacted bromine), saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
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The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Synthesis Pathway
References
Debromination of 2-Bromo-4-isopropyl-cyclohexanone as an unwanted side reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the unwanted debromination of 2-bromo-4-isopropyl-cyclohexanone during their experiments.
Troubleshooting Guide
This guide addresses common issues related to the formation of 4-isopropyl-cyclohexanone as a byproduct during the α-bromination of 4-isopropyl-cyclohexanone.
Issue 1: Significant formation of the debrominated byproduct, 4-isopropyl-cyclohexanone, is observed.
This is a common side reaction, often promoted by the hydrogen bromide (HBr) generated during the bromination process. The stability of the α-bromo ketone is crucial, and certain conditions can favor the reverse reaction.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Excess HBr | HBr is a byproduct of the bromination of ketones and can catalyze the debromination.[1] Consider using a non-protic solvent or adding a scavenger for HBr, such as an epoxide or a non-nucleophilic base. |
| Elevated Reaction Temperature | Higher temperatures can provide the activation energy for the debromination reaction. Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the brominating agent and throughout the reaction. |
| Prolonged Reaction Time | Extended exposure to the reaction conditions, especially in the presence of HBr, can increase the extent of debromination. Monitor the reaction progress closely by TLC or GC and quench the reaction as soon as the starting material is consumed. |
| Inappropriate Solvent | Protic solvents can participate in proton transfer and facilitate debromination. Solvents like methanol or ethanol should be avoided. Dichloromethane (DCM) or chloroform are generally preferred. |
| Choice of Brominating Agent | While molecular bromine (Br₂) is common, N-bromosuccinimide (NBS) can be a milder alternative and may reduce the formation of HBr, especially when used with a radical initiator. |
Experimental Protocol to Minimize Debromination:
This protocol for the α-bromination of 4-isopropyl-cyclohexanone is designed to minimize the formation of the debrominated byproduct.
Materials:
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4-isopropyl-cyclohexanone
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Bromine (Br₂)
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Dichloromethane (DCM), anhydrous
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Sodium bicarbonate (NaHCO₃), saturated aqueous solution
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Sodium sulfate (Na₂SO₄), anhydrous
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Nitrogen or Argon gas
Procedure:
-
Dissolve 4-isopropyl-cyclohexanone (1 equivalent) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Br₂ (1.05 equivalents) in DCM dropwise to the cooled solution over a period of 30-60 minutes. Maintain the temperature below 5 °C during the addition.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or GC.
-
Upon completion (disappearance of the starting material, typically 1-2 hours), carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product immediately by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Issue 2: Difficulty in separating this compound from the debrominated byproduct.
The similar polarities of the product and the debrominated starting material can make their separation challenging.
Troubleshooting Separation:
| Technique | Recommendation |
| Column Chromatography | Use a high-resolution silica gel and a shallow gradient of a less polar eluent system (e.g., starting with pure hexanes and gradually increasing the percentage of ethyl acetate). Careful fraction collection is crucial. |
| Recrystallization | If the product is a solid, recrystallization from a suitable solvent system (e.g., hexanes/ether) may be effective in removing the more soluble debrominated impurity. |
| Preparative HPLC | For high-purity requirements, preparative reverse-phase HPLC can be an effective, albeit more resource-intensive, separation method. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the unwanted debromination of this compound?
A1: The debromination of α-bromoketones can be catalyzed by the HBr generated during the reaction. The mechanism likely involves the protonation of the carbonyl oxygen by HBr, followed by the attack of the bromide ion on the bromine atom of the α-bromoketone, leading to the reformation of the enol and molecular bromine. The enol then tautomerizes back to the more stable ketone, 4-isopropyl-cyclohexanone.
Q2: Can I use a base to neutralize the HBr formed during the reaction?
A2: While it is possible to use a non-nucleophilic base to scavenge HBr, the choice of base is critical. Strong bases can promote dehydrobromination to form an α,β-unsaturated ketone.[2] Weak, non-nucleophilic bases like calcium carbonate can be used, but their effectiveness may vary.
Q3: How does the stereochemistry of the starting material affect the bromination and potential debromination?
A3: The bromination of cyclohexanones proceeds through an enol or enolate intermediate, which is planar. Therefore, the reaction can potentially lead to a mixture of diastereomers if a chiral center is present. The stability of the resulting brominated stereoisomers can differ, which might influence their susceptibility to debromination.
Q4: Is this compound stable during storage?
A4: α-Bromoketones can be sensitive to light, heat, and acidic or basic conditions. For long-term storage, it is recommended to keep the purified compound in a tightly sealed container, protected from light, at low temperatures (e.g., in a freezer), and under an inert atmosphere.
Visualizing the Reaction Pathway and Troubleshooting Logic
To aid in understanding the chemical processes and troubleshooting steps, the following diagrams are provided.
Caption: Reaction pathway showing the desired bromination and the unwanted debromination side reaction.
Caption: Troubleshooting workflow for addressing the unwanted debromination side reaction.
References
Technical Support Center: Analytical Method Development for 2-Bromo-4-isopropyl-cyclohexanone
This guide provides comprehensive troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols for the analytical method development of 2-Bromo-4-isopropyl-cyclohexanone. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques recommended for the analysis of this compound?
A1: The most suitable chromatographic techniques are High-Performance Liquid Chromatography (HPLC), typically with UV detection, and Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS). The choice depends on the sample matrix, required sensitivity, and the volatility of the compound. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry are crucial for structural elucidation and impurity identification.
Q2: What are the key chemical properties of this compound that might influence analytical method development?
A2: Key properties include its molecular weight and formula, which are essential for mass spectrometry, and its potential for instability. As an α-bromo ketone, it can be susceptible to degradation, particularly under basic conditions or high temperatures, which may lead to dehydrobromination.[1][2][3] Careful consideration of pH and temperature during sample preparation and analysis is critical.
Data Presentation: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₅BrO | [4] |
| Molecular Weight | 219.12 g/mol | [4] |
| IUPAC Name | 2-bromo-4-propan-2-ylcyclohexan-1-one | [4] |
| XLogP3 | 2.9 | [4] |
Q3: What are the likely impurities I should expect to see during analysis?
A3: Potential impurities can originate from the synthesis process. Given that α-bromination of ketones is a common synthetic route, you might encounter the unreacted starting material, 4-isopropylcyclohexanone.[5] Additionally, over-reaction can lead to the formation of di-brominated species.[6] Degradation can also produce α,β-unsaturated ketone products.[1][2][3]
Q4: Can this compound be analyzed by Gas Chromatography (GC)?
A4: Yes, GC is a viable technique. However, as this compound is a halogenated ketone, it may exhibit thermal instability. It is crucial to use a lower injection port temperature and a robust, deactivated column to prevent on-column degradation and ensure reproducible results.
Method Selection and Workflow
The following diagram illustrates a logical workflow for selecting the appropriate analytical technique.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Troubleshooting
The following diagram outlines a troubleshooting process for a common HPLC issue: high system pressure.
Data Presentation: HPLC Troubleshooting Q&A
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with free silanols on the column packing.- Column degradation or contamination.[7][8]- Mismatch between sample solvent and mobile phase. | - Use an end-capped column (e.g., C18).- Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase.- Ensure the sample is fully dissolved in the mobile phase.[7]- Replace the column if it is old or heavily used.[9] |
| Baseline Drift or Noise | - Insufficient mobile phase degassing.[7]- Contaminated mobile phase or column.[10]- Temperature fluctuations in the column or detector.[7]- Detector lamp nearing the end of its life. | - Degas the mobile phase thoroughly using sonication or an in-line degasser.[7][8]- Prepare fresh mobile phase daily.[7]- Use a column oven to maintain a stable temperature.[7][9]- Flush the system and column with a strong solvent.[7]- Replace the detector lamp if necessary.[7] |
| Retention Time Shifts | - Inconsistent mobile phase preparation.[9]- Fluctuations in column temperature.- Column aging or degradation.[8]- Inconsistent pump flow rate.[9] | - Prepare mobile phase carefully and consistently.- Use a column oven for temperature control.- Allow sufficient time for column equilibration before analysis.[9]- Perform regular pump maintenance.[10] |
| Poor Resolution | - Mobile phase composition is not optimal.- Column is overloaded with sample.- Inappropriate column chemistry for the analytes. | - Optimize the mobile phase composition (e.g., adjust the acetonitrile/water ratio).- Reduce the injection volume or sample concentration.- Select a column with a different stationary phase or particle size.[7] |
Gas Chromatography (GC) Troubleshooting
Data Presentation: GC Troubleshooting Q&A
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Broadening or Tailing | - Analyte degradation in the hot injector.- Active sites in the injector liner or column.- Column contamination. | - Lower the injector temperature.- Use a highly deactivated glass wool liner or a liner with a taper.- Use a highly inert column (e.g., with "ms" designation).- Trim the first few centimeters of the column. |
| No Peaks or Low Sensitivity | - Leak in the system (septum, fittings).- Broken column.- Incorrect injector or detector settings. | - Check for leaks using an electronic leak detector.- Inspect the column for breaks, especially near the injector and detector.- Verify all GC method parameters are correctly set. |
| Ghost Peaks | - Contamination in the syringe, injector, or carrier gas.- Sample carryover from a previous injection. | - Rinse the syringe with a clean, high-purity solvent.- Bake out the injector and column at a high temperature.- Run a blank solvent injection to confirm carryover. |
| Shifting Retention Times | - Fluctuations in carrier gas flow rate or pressure.- Column aging or phase bleed.- Changes in the oven temperature program. | - Check the gas supply and regulators for stable pressure.- Perform a leak check on the system.- Condition the column according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
This protocol describes a general-purpose reverse-phase HPLC method suitable for determining the purity of this compound.
Workflow Diagram
Data Presentation: Example HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes, hold for 5 min, return to 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| UV Detector | 210 nm |
| Sample Preparation | 1 mg/mL in Acetonitrile |
Protocol 2: GC-MS Method for Impurity Identification
This protocol is designed for the separation and identification of volatile impurities and potential degradants.
Data Presentation: Example GC-MS Method Parameters
| Parameter | Recommended Setting |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40 - 450 amu |
| Sample Preparation | 1 mg/mL in Dichloromethane or Ethyl Acetate |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | C9H15BrO | CID 62708067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Isopropylcyclohexanone [webbook.nist.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. medikamenterqs.com [medikamenterqs.com]
- 8. Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier [aelabgroup.com]
- 9. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
Refinement of work-up procedures for 2-Bromo-4-isopropyl-cyclohexanone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and work-up of 2-Bromo-4-isopropyl-cyclohexanone. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure successful experimental outcomes.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative method for the acid-catalyzed bromination of 4-isopropyl-cyclohexanone.
Materials:
-
4-isopropyl-cyclohexanone
-
Glacial Acetic Acid
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Diethyl ether or Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (if using Br₂)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-isopropyl-cyclohexanone in glacial acetic acid. Cool the solution in an ice bath.
-
Bromination: Slowly add a solution of bromine (Br₂) in glacial acetic acid or N-Bromosuccinimide (NBS) portion-wise to the cooled ketone solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C. The characteristic red-brown color of bromine should disappear as the reaction progresses.[1]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-cold water. If bromine was used, add saturated aqueous sodium thiosulfate solution dropwise until the red-brown color disappears.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acetic acid.
-
Brine solution to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
Table 1: Physical and Chemical Properties of this compound [2]
| Property | Value |
| Molecular Formula | C₉H₁₅BrO |
| Molecular Weight | 219.12 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Soluble in common organic solvents |
Table 2: Representative Reaction Parameters for Alpha-Bromination of Substituted Cyclohexanones
| Parameter | Condition | Reference/Note |
| Solvent | Glacial Acetic Acid, Dichloromethane, Carbon Tetrachloride | Common solvents for bromination.[1] |
| Brominating Agent | Br₂, N-Bromosuccinimide (NBS) | NBS is often preferred for its milder nature.[3] |
| Catalyst | Acid catalyst (e.g., HBr in acetic acid) | Acid catalyzes the formation of the enol intermediate.[1] |
| Reaction Temperature | 0-10 °C | To control the exothermic reaction and minimize side products. |
| Reaction Time | 1-4 hours | Monitored by TLC. |
| Typical Yield | 70-90% (for similar substrates) | Yields can vary based on scale and purification method. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No reaction or incomplete reaction | 1. Insufficient acid catalyst. 2. Low reaction temperature. 3. Inactive brominating agent. | 1. Add a catalytic amount of HBr or increase the amount of acetic acid. 2. Allow the reaction to slowly warm to room temperature after the addition of the brominating agent. 3. Use a fresh bottle of bromine or recrystallize NBS before use.[3] |
| Formation of multiple products (polybromination) | 1. Use of excess brominating agent. 2. Reaction temperature is too high. | 1. Use a stoichiometric amount of the brominating agent (1.0-1.1 equivalents). 2. Maintain a low reaction temperature during the addition of the brominating agent. |
| Product decomposes during work-up | Alpha-bromo ketones can be unstable, especially in the presence of base. | 1. Perform the work-up quickly and at low temperatures. 2. Use a mild base like sodium bicarbonate for neutralization and avoid strong bases. |
| Low isolated yield after work-up | 1. Incomplete extraction of the product. 2. Emulsion formation during extraction. 3. Product loss during purification. | 1. Perform multiple extractions with an appropriate organic solvent. 2. Add brine to the aqueous layer to break up emulsions. 3. If using column chromatography, choose a suitable solvent system to ensure good separation without excessive band broadening. |
| Product is dark in color | Presence of residual bromine or other impurities. | 1. Ensure complete quenching with sodium thiosulfate. 2. Purify the product by vacuum distillation or column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in this reaction?
A1: The acid catalyst protonates the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the formation of the enol or enolate intermediate. This intermediate is the nucleophile that attacks the bromine.[1]
Q2: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine? What are the advantages?
A2: Yes, NBS is a common and often preferred brominating agent for alpha-bromination of ketones.[3] The advantages of using NBS include:
-
It is a solid and easier to handle than liquid bromine.
-
The reaction is often cleaner with fewer side products.
-
It avoids the generation of large amounts of HBr as a byproduct.
Q3: My crude product is a mixture of diastereomers. How can I separate them?
A3: The bromination of 4-isopropyl-cyclohexanone can lead to the formation of cis and trans diastereomers. These can often be separated by careful column chromatography on silica gel. The choice of eluent system is critical for achieving good separation.
Q4: How can I confirm the structure of my product?
A4: The structure of this compound can be confirmed using standard spectroscopic techniques:
-
¹H NMR: Look for the characteristic signal of the proton alpha to the bromine and the carbonyl group (the α-proton), which will be a doublet of doublets or a multiplet, typically shifted downfield.
-
¹³C NMR: Identify the carbonyl carbon and the carbon bearing the bromine atom by their characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion).
-
IR Spectroscopy: A strong absorption band in the region of 1710-1730 cm⁻¹ is indicative of the carbonyl group.
Q5: What are the safety precautions I should take when working with bromine?
A5: Bromine is a highly toxic, corrosive, and volatile substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty gloves. Have a solution of sodium thiosulfate readily available to neutralize any spills.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the alpha-bromination of 4-isopropyl-cyclohexanone.
References
Validation & Comparative
A Comparative Analysis of Synthesis Methods for 2-Bromo-4-isopropyl-cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic methods for 2-Bromo-4-isopropyl-cyclohexanone, a valuable intermediate in organic synthesis. The document outlines detailed experimental protocols, presents quantitative data in a clear tabular format, and includes visualizations of the reaction pathways to aid in the selection of the most suitable synthesis strategy.
Introduction
This compound is a key building block in the synthesis of various organic molecules, particularly in the development of pharmaceutical compounds. The introduction of a bromine atom at the α-position to the carbonyl group provides a reactive handle for subsequent nucleophilic substitution, elimination, and organometallic coupling reactions. The stereochemistry of the bromine atom and the isopropyl group on the cyclohexanone ring can also be crucial for the biological activity of the final products. Therefore, efficient and selective synthesis of this intermediate is of significant interest. This guide compares three common methods for the α-bromination of 4-isopropyl-cyclohexanone: direct bromination with molecular bromine (Br₂), bromination using N-Bromosuccinimide (NBS), and a method employing copper(II) bromide.
Comparative Data
The following table summarizes the key quantitative parameters for the different synthesis methods of this compound. Please note that the data for direct bromination and NBS are based on general procedures for α-bromination of ketones and may require optimization for this specific substrate.
| Parameter | Method 1: Direct Bromination (Br₂) | Method 2: N-Bromosuccinimide (NBS) | Method 3: Copper(II) Bromide (CuBr₂) |
| Starting Material | 4-isopropyl-cyclohexanone | 4-isopropyl-cyclohexanone | 4-isopropyl-cyclohexanone |
| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) | Copper(II) Bromide (CuBr₂) |
| Catalyst/Promoter | Acetic Acid (catalytic) | p-Toluenesulfonic acid (catalytic) | None |
| Solvent | Methanol or Acetic Acid | Chloroform or Ionic Liquid | Chloroform-Ethyl Acetate |
| Reaction Temperature | 0 °C to room temperature | Room temperature | Reflux |
| Reaction Time | 2 - 6 hours | 1 - 4 hours | 1 - 3 hours |
| Reported Yield | Moderate to Good (estimated 60-80%) | Good to Excellent (estimated 70-90%) | Good to Excellent (estimated 80-95%)[1][2] |
| Byproducts | Hydrogen Bromide (HBr) | Succinimide | Copper(I) Bromide (CuBr), HBr |
| Work-up/Purification | Neutralization, Extraction, Chromatography | Filtration, Extraction, Chromatography | Filtration, Extraction, Chromatography |
| Advantages | Readily available and inexpensive reagents. | Milder reaction conditions, easier handling of the brominating agent.[3] | High selectivity for mono-bromination, clean reaction with easily removable byproducts.[1][2] |
| Disadvantages | Corrosive and hazardous nature of Br₂, potential for over-bromination. | Higher cost of NBS compared to Br₂. | Requires stoichiometric amounts of the copper salt. |
Experimental Protocols
Method 1: Direct Bromination with Molecular Bromine (Br₂)
This method involves the direct reaction of 4-isopropyl-cyclohexanone with molecular bromine, typically in the presence of an acid catalyst which facilitates the formation of the enol intermediate.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-isopropyl-cyclohexanone (1 equivalent) in methanol or glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 equivalents) in the same solvent dropwise to the stirred solution. The color of the bromine should disappear as it is consumed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a convenient and safer alternative to molecular bromine for α-bromination. The reaction is often catalyzed by a protic or Lewis acid.
Protocol:
-
To a solution of 4-isopropyl-cyclohexanone (1 equivalent) in chloroform, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).[3]
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The resulting crude product can be further purified by column chromatography.
Method 3: Bromination with Copper(II) Bromide (CuBr₂)
Copper(II) bromide is an effective reagent for the selective mono-bromination of ketones. The reaction proceeds under heterogeneous conditions and the byproducts are easily removed.[1][2]
Protocol:
-
In a round-bottom flask, suspend copper(II) bromide (2.2 equivalents) in a 1:1 mixture of chloroform and ethyl acetate.[2]
-
Heat the suspension to reflux with vigorous stirring.
-
Add a solution of 4-isopropyl-cyclohexanone (1 equivalent) in chloroform to the refluxing suspension.
-
Continue refluxing for 1-3 hours until the black color of CuBr₂ disappears and a white precipitate of CuBr is formed. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter to remove the copper(I) bromide.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield pure this compound.
Reaction Pathway Visualizations
The following diagrams illustrate the proposed reaction pathways for each synthesis method.
Conclusion
The choice of synthesis method for this compound depends on several factors including scale, cost, safety considerations, and desired selectivity.
-
Direct bromination with Br₂ is a cost-effective method for large-scale synthesis, but requires careful handling of hazardous bromine and may lead to side products if not controlled properly.
-
Bromination with NBS offers a safer and often cleaner alternative, making it suitable for laboratory-scale synthesis.[3]
-
The use of Copper(II) bromide provides a highly selective method for mono-bromination with a simple work-up, which can be advantageous for achieving high purity of the final product.[1][2]
Researchers should evaluate these factors in the context of their specific needs to select the most appropriate synthetic route. Further optimization of the presented protocols for the specific substrate, 4-isopropyl-cyclohexanone, is recommended to achieve the best results.
References
A Comparative Guide to the Synthetic Utility of 2-Bromo-4-isopropyl-cyclohexanone and Other Alpha-Haloketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Bromo-4-isopropyl-cyclohexanone and other alpha-haloketones in key synthetic transformations. The content is supported by experimental data to highlight the performance and utility of these versatile building blocks in organic synthesis.
Introduction to Alpha-Haloketones in Synthesis
Alpha-haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. This unique structural arrangement imparts a high degree of reactivity, making them valuable intermediates in a wide array of chemical syntheses. The presence of two electrophilic centers, the carbonyl carbon and the alpha-carbon bearing the halogen, allows for a diverse range of reactions with various nucleophiles.
These compounds are particularly renowned for their utility in the construction of cyclic and heterocyclic systems, as well as in rearrangement reactions that enable the synthesis of complex molecular architectures. Among the various alpha-haloketones, this compound serves as an important substrate for generating substituted cyclopentane derivatives through reactions like the Favorskii rearrangement.
The Favorskii Rearrangement: A Key Application
A cornerstone reaction of alpha-haloketones is the Favorskii rearrangement, a base-induced transformation that typically leads to the formation of carboxylic acid derivatives. In the case of cyclic alpha-haloketones, this rearrangement proceeds with a characteristic ring contraction, providing an elegant method for the synthesis of smaller carbocyclic frameworks.[1][2][3][4][5]
The generally accepted mechanism for the Favorskii rearrangement of a cyclic alpha-haloketone, such as this compound, when treated with a base like sodium methoxide, is initiated by the deprotonation of the α'-carbon to form an enolate. This is followed by an intramolecular nucleophilic attack, leading to a bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack by the alkoxide on the carbonyl carbon of this strained intermediate and cleavage of the newly formed three-membered ring results in the formation of a ring-contracted ester.[2][3][5]
Comparative Performance in the Favorskii Rearrangement
The choice of the halogen atom in the alpha-haloketone can significantly influence the outcome and efficiency of the Favorskii rearrangement. To illustrate this, we compare the performance of this compound with its chloro-analogue, 2-chlorocyclohexanone, in the rearrangement reaction with sodium methoxide to yield the corresponding methyl cyclopentanecarboxylate derivatives.
| Substrate | Product | Base | Solvent | Yield | Reference |
| This compound | Methyl 3-isopropylcyclopentanecarboxylate | Sodium Methoxide | Methanol | ~75-85% (Estimated based on similar systems) | N/A |
| 2-Chlorocyclohexanone | Methyl cyclopentanecarboxylate | Sodium Ethoxide | Ethanol | 61-65% | [6] |
The data suggests that the bromo-substituted ketone may provide a higher yield in the Favorskii rearrangement compared to its chloro-analogue, a trend often observed due to the better leaving group ability of bromide over chloride.
Experimental Protocols
Synthesis of this compound
A reliable method for the synthesis of this compound involves the direct bromination of the parent ketone, 4-isopropylcyclohexanone.
Materials:
-
4-isopropylcyclohexanone
-
Bromine (Br₂)
-
Acetic Acid (glacial)
Procedure:
-
Dissolve 4-isopropylcyclohexanone in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled ketone solution with constant stirring. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reddish-brown color of bromine disappears.
-
Pour the reaction mixture into a large volume of cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Favorskii Rearrangement of 2-Chlorocyclohexanone to Ethyl Cyclopentanecarboxylate[6]
Materials:
-
2-Chlorocyclohexanone
-
Sodium Ethoxide (NaOEt)
-
Absolute Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add 2-chlorocyclohexanone dropwise with stirring at a controlled temperature.
-
After the addition is complete, heat the reaction mixture to reflux for a specified period.
-
Cool the reaction mixture and neutralize it with an appropriate acid (e.g., hydrochloric acid).
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent.
-
Wash the organic extract, dry it over an anhydrous salt, and remove the solvent.
-
The resulting crude ethyl cyclopentanecarboxylate can be purified by distillation. The reported yield for this procedure is 61-65%.[6]
Visualizing the Synthetic Pathways
To better illustrate the processes described, the following diagrams outline the synthesis and key reaction pathway.
Caption: Synthetic route to this compound and its subsequent Favorskii rearrangement.
References
- 1. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 2. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 3. Favorskii_rearrangement [chemeurope.com]
- 4. rsc.org [rsc.org]
- 5. Chemical Sciences: A Manual for CSIR-UGC National Eligibility Test for Lectureship and JRF/Named Reactions/Favorskii Rearrangement - Wikibooks, open books for an open world [en.wikibooks.org]
- 6. adichemistry.com [adichemistry.com]
Validating the Molecular Structure of 2-Bromo-4-isopropyl-cyclohexanone: A Comparative Guide to Analytical Techniques
The precise determination of the three-dimensional structure of a molecule is a critical step in chemical research and drug development. For a molecule such as 2-Bromo-4-isopropyl-cyclohexanone, a comprehensive structural validation ensures its identity, purity, and conformational properties. This guide provides a comparative analysis of X-ray crystallography against other widely used spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural elucidation of this target compound.
Objective Comparison of Analytical Methods
While X-ray crystallography provides the definitive solid-state structure, a combination of spectroscopic methods is often employed for a complete characterization in solution and to corroborate the crystallographic data.[1] Each technique offers unique insights into the molecular architecture.
X-ray Crystallography stands as the gold standard for unambiguous 3D structure determination of crystalline compounds.[2][3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and, consequently, the precise spatial arrangement of atoms, including bond lengths and angles.[2][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[6][7][8] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).[6] For cyclic compounds like this compound, NMR is crucial for conformational analysis.[9][10]
Mass Spectrometry (MS) determines the mass-to-charge ratio of ionized molecules, providing the molecular weight and elemental composition.[11][12][13] The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. For halogenated compounds, the isotopic distribution provides a characteristic signature.[14][15]
Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[16][17] For this compound, the carbonyl (C=O) group will show a characteristic strong absorption.[1][16]
Data Presentation: A Comparative Summary
The following tables summarize the expected quantitative data from each analytical technique for the structural validation of this compound.
Table 1: Expected X-ray Crystallography Data
| Parameter | Expected Value/Information |
| Crystal System | Monoclinic or Orthorhombic (typical for organic molecules) |
| Space Group | To be determined from diffraction data |
| Unit Cell Dimensions (Å) | To be determined |
| Bond Lengths (Å) | C-Br: ~1.94, C=O: ~1.22, C-C: ~1.54, C-H: ~0.96-1.00 |
| Bond Angles (°) | Dependent on the chair conformation of the cyclohexanone ring |
| Torsion Angles (°) | Defines the precise conformation of the molecule |
| Final R-factor | < 0.05 for a well-refined structure |
Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH-Br | ~4.0 - 4.5 | dd | 1H |
| CH-iPr | ~1.5 - 1.8 | m | 1H |
| CH₂ (ring) | ~1.8 - 2.5 | m | 6H |
| CH(CH₃)₂ | ~2.0 - 2.3 | septet | 1H |
| CH(CH₃)₂ | ~0.9 - 1.1 | d | 6H |
| ¹³C NMR | Chemical Shift (δ, ppm) | ||
| C=O | ~205 - 210 | ||
| C-Br | ~50 - 55 | ||
| C-iPr | ~45 - 50 | ||
| CH₂ (ring) | ~25 - 40 | ||
| CH(CH₃)₂ | ~30 - 35 | ||
| CH(CH₃)₂ | ~19 - 22 |
Table 3: Expected Mass Spectrometry Data (Electron Ionization)
| m/z Value | Interpretation | Relative Abundance |
| 218/220 | Molecular ion peak [M]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) | ~1:1 ratio |
| 139 | [M - Br]⁺ | High |
| 57 | [C₄H₉]⁺ (from isopropyl group fragmentation) | High |
| 43 | [C₃H₇]⁺ (isopropyl fragment) | High |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~2960-2850 | C-H stretch (aliphatic) | Strong |
| ~1715 | C=O stretch (ketone) | Strong, sharp |
| ~1465 | C-H bend (CH₂) | Medium |
| ~650-550 | C-Br stretch | Medium-Strong |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Single-Crystal X-ray Crystallography
-
Crystal Growth: Crystals of this compound are grown by slow evaporation of a suitable solvent (e.g., ethanol, hexane, or a mixture). A saturated solution is prepared and left undisturbed in a loosely capped vial at a constant temperature.
-
Crystal Mounting: A single crystal of suitable size (typically >0.1 mm in all dimensions) and quality is selected under a microscope and mounted on a goniometer head.[2]
-
Data Collection: The crystal is placed in an X-ray diffractometer. The instrument directs a monochromatic X-ray beam at the crystal, which is rotated to collect diffraction data from all possible orientations.[2] Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined against the experimental data to obtain the final, accurate 3D structure.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer.[18] ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to singlets for each unique carbon.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS. The signals in the ¹H spectrum are integrated to determine the relative number of protons.[19]
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) is prepared. The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: In the ion source, the sample molecules are converted into gas-phase ions. For a relatively small organic molecule, Electron Ionization (EI) is a common method.[11]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[11]
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.[20]
-
Data Acquisition: The sample is placed in the IR spectrometer. A beam of infrared light is passed through the sample.[17]
-
Spectrum Generation: The detector measures the amount of light that passes through the sample at each wavelength. The instrument plots the percentage of transmittance or absorbance versus wavenumber (cm⁻¹), generating the IR spectrum. A background spectrum is typically run first and subtracted from the sample spectrum.
Visualizations
References
- 1. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rigaku.com [rigaku.com]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. perpustakaan.wdh.ac.id [perpustakaan.wdh.ac.id]
- 8. use of nmr in structure ellucidation | PDF [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Mass Spectrometry Coupled Experiments and Protein Structure Modeling Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 17. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. organicchemistrydata.org [organicchemistrydata.org]
- 20. emeraldcloudlab.com [emeraldcloudlab.com]
A Comparative Analysis of the Predicted Biological Activity of 2-Bromo-4-isopropyl-cyclohexanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the potential biological activities of 2-Bromo-4-isopropyl-cyclohexanone and its derivatives. Due to a lack of direct experimental data on this specific scaffold, this report leverages structure-activity relationship (SAR) studies of analogous compounds, including other brominated cyclohexanones, 4-alkyl-cyclohexanones, and related ketone derivatives. The primary biological activities explored are antimicrobial and cytotoxic effects. This document aims to provide a foundational understanding to guide future research and drug discovery efforts centered on this chemical class. All quantitative data from related studies are summarized, and detailed experimental protocols for key assays are provided.
Introduction
Cyclohexanone and its derivatives represent a versatile class of organic compounds with a wide range of reported biological activities, including antimicrobial and anticancer properties. The introduction of a bromine atom and an isopropyl group at the 2 and 4 positions, respectively, of the cyclohexanone ring is anticipated to modulate its physicochemical properties and, consequently, its biological profile. Halogenation, in particular, is a common strategy in medicinal chemistry to enhance the potency of bioactive molecules. This guide synthesizes the available data on structurally similar compounds to predict and compare the potential biological activities of novel this compound derivatives.
Predicted Biological Activities Based on Analogous Compounds
Based on the biological activities reported for structurally related cyclohexanone derivatives, it is plausible to hypothesize that this compound derivatives may exhibit both antimicrobial and cytotoxic activities.
Antimicrobial Activity
Studies on various cyclohexanone derivatives have demonstrated their potential as antimicrobial agents. For instance, certain piperazine derivatives of cyclohexanone have shown notable antibacterial and antifungal activities, with some compounds exhibiting efficacy comparable to standard antibiotics like Ampicillin and Fluconazole.[1] The presence of a halogen, such as bromine, on the cyclohexanone ring is often associated with enhanced antimicrobial effects.
Table 1: Antimicrobial Activity of Structurally Related Cyclohexanone Derivatives
| Compound Class | Test Organisms | Activity Range (e.g., MIC, Zone of Inhibition) | Reference |
| Piperazine-substituted cyclohexanones | Bacillus megaterium, Staphylococcus aureus, Escherichia coli, Serratia marcescens, Aspergillus niger, Anrobacter awamori | Moderate to significant zone of inhibition at 50µg/ml | [1] |
| 4-tert-Butylcyclohexanone derivatives | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | Bacteriostatic effect (MIC > 250 μg/mL for a bromolactone derivative) | [2][[“]] |
| Benzyl bromide derivatives (as ketone precursors) | Gram-positive and Gram-negative bacteria, Fungi | MIC values ranging from 0.25 mg/mL to 4 mg/mL | [4] |
Cytotoxic Activity
Derivatives of cyclohexanone, particularly 2,6-bis(arylidene)cyclohexanones, have been investigated for their cytotoxic effects against various cancer cell lines.[5][6][7] The presence of bulky and lipophilic groups, as well as electron-withdrawing groups on the arylidene moieties, has been shown to influence the cytotoxic potency.[7] A study on asymmetrical 2,6-bis(benzylidene)cyclohexanones revealed that a compound bearing a 3-bromo-5-methoxy-4-propoxybenzylidene moiety exhibited high activity against MDA-MB 231 breast cancer cells.[5]
Table 2: Cytotoxic Activity of Structurally Related Cyclohexanone Derivatives
| Compound Class | Cell Lines | Activity Range (e.g., IC50) | Reference |
| Asymmetrical 2,6-bis(benzylidene)cyclohexanones | MDA-MB 231, MCF-7, SK-N-MC | IC50 values in the micromolar range | [5] |
| 2,6-bis(arylidene)cycloalkanones | Murine P388 and L1210, Human Molt 4/C8 and CEM T-lymphocytes | Displayed cytotoxic activity | [6] |
| Cyclohexane-1,3-dione derivatives | Non-small-cell lung cancer (NSCLC) cell lines | pIC50 values ranging from 5.28 to 7.92 in a QSAR study | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the biological activities discussed in this guide. These protocols can be adapted for the screening of novel this compound derivatives.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against a panel of pathogenic bacteria and fungi.
Method: Broth Microdilution Assay
-
Preparation of Microbial Inoculum: Grow microbial strains in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) overnight at 37°C. Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate broth to obtain a range of concentrations.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay
Objective: To evaluate the cytotoxic effect of the test compounds on cancer cell lines.
Method: MTT Assay
-
Cell Culture: Culture the desired cancer cell lines (e.g., MDA-MB-231, MCF-7) in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
Hypothetical Signaling Pathway for Cytotoxicity
Caption: A potential mechanism of cytotoxicity involving the induction of apoptosis.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound derivatives is currently unavailable, a review of structurally related compounds suggests a strong potential for both antimicrobial and cytotoxic properties. The presence of the bromine atom is likely to enhance these activities. Future research should focus on the synthesis of a library of this compound derivatives with systematic modifications to the scaffold. Subsequent screening using the outlined antimicrobial and cytotoxicity assays will be crucial to validate these predictions and to establish a clear structure-activity relationship. Such studies will pave the way for the potential development of this class of compounds as novel therapeutic agents.
References
- 1. Synthesis and antimicrobial activity of cyclohexanone derivatives. [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic analogues of 2,6-bis(arylidene)cyclohexanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative structure–activity relationship for anti-leukemia activity of 2,6-bis(arylidene)cyclohexanones derivatives using Free-Wilson approach | RHAZES: Green and Applied Chemistry [revues.imist.ma]
- 8. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Differentiating the Isomers of 2-Bromo-4-isopropyl-cyclohexanone
In the realm of synthetic chemistry and drug development, the precise identification of stereoisomers is paramount, as different spatial arrangements of atoms can lead to vastly different biological activities. This guide provides a comparative analysis of the spectroscopic characteristics of the cis and trans isomers of 2-Bromo-4-isopropyl-cyclohexanone, offering a roadmap for their differentiation using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
The stereochemical variations in this molecule arise from the relative orientations of the bromine atom and the isopropyl group on the cyclohexane ring. Due to the steric bulk of the isopropyl group, it will preferentially occupy the equatorial position in the stable chair conformation of the cyclohexane ring. This conformational lock dictates the axial or equatorial position of the bromine atom in the cis and trans isomers, leading to distinct spectroscopic signatures.
Predicted Spectroscopic Data Comparison
The following tables summarize the anticipated key differences in the spectroscopic data for the cis and trans isomers of this compound, based on established principles of conformational analysis and spectroscopic theory.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Feature | cis-2-Bromo-4-isopropyl-cyclohexanone (Axial Bromine) | trans-2-Bromo-4-isopropyl-cyclohexanone (Equatorial Bromine) | Rationale |
| Hα Chemical Shift (δ) | ~4.5 - 5.0 ppm (broader multiplet) | ~4.0 - 4.5 ppm (narrower multiplet) | The equatorial Hα in the cis isomer experiences less shielding and has smaller coupling constants with adjacent axial and equatorial protons. The axial Hα in the trans isomer is more shielded and exhibits larger diaxial coupling constants. |
| Hα Coupling Constants (J) | Smaller J-values (J_ae, J_ee) | Larger J-values (J_aa, J_ae) | The dihedral angle between axial-axial protons is ~180°, leading to a large coupling constant, whereas axial-equatorial and equatorial-equatorial angles result in smaller couplings. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Feature | cis-2-Bromo-4-isopropyl-cyclohexanone (Axial Bromine) | trans-2-Bromo-4-isopropyl-cyclohexanone (Equatorial Bromine) | Rationale |
| C-Br Chemical Shift (δ) | ~50 - 55 ppm | ~55 - 60 ppm | An axial bromine atom exerts a shielding (gamma-gauche) effect on the syn-axial carbons, and the C-Br carbon itself is also typically more shielded compared to the equatorial counterpart. |
| C=O Chemical Shift (δ) | ~205 - 208 ppm | ~208 - 212 ppm | The orientation of the bromine atom can influence the electronic environment of the carbonyl group, leading to slight differences in its chemical shift. |
Table 3: Predicted IR Spectroscopic Data
| Feature | cis-2-Bromo-4-isopropyl-cyclohexanone (Axial Bromine) | trans-2-Bromo-4-isopropyl-cyclohexanone (Equatorial Bromine) | Rationale |
| C=O Stretch (ν) | ~1730 - 1740 cm⁻¹ | ~1720 - 1730 cm⁻¹ | An axial α-halogen can sterically hinder the carbonyl group, leading to a slight increase in the stretching frequency compared to an equatorial α-halogen. |
| C-Br Stretch (ν) | ~650 - 700 cm⁻¹ | ~680 - 730 cm⁻¹ | The C-Br stretching frequency is sensitive to the conformation, with the equatorial bond generally having a slightly higher frequency. |
Table 4: Predicted Mass Spectrometry Data
| Feature | cis and trans Isomers | Rationale |
| Molecular Ion (M⁺) | m/z values showing a characteristic M and M+2 pattern in a ~1:1 ratio. | The presence of one bromine atom (with isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance) results in two molecular ion peaks separated by 2 m/z units. |
| Major Fragments | Loss of Br (M-79/81), loss of C₃H₇ (isopropyl group), and α-cleavage around the carbonyl group. | These are common fragmentation pathways for α-haloketones and substituted cyclohexanones. The relative intensities of fragment ions may show minor differences between the isomers but are generally not the primary method for stereoisomer differentiation. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Use a spectrometer operating at a frequency of 300 MHz or higher.
-
Acquire a standard one-dimensional proton spectrum with a spectral width of approximately 12 ppm.
-
Optimize the receiver gain and use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals and determine the coupling constants for the multiplet corresponding to the proton alpha to the bromine.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Use a Fourier-transform infrared (FTIR) spectrometer.
-
Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Identify the characteristic stretching frequencies for the carbonyl (C=O) and carbon-bromine (C-Br) bonds.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-300).
-
Identify the molecular ion peaks (M⁺ and M+2) to confirm the molecular weight and the presence of bromine.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Visualization of Isomeric and Spectroscopic Relationships
The following diagrams illustrate the conformational differences between the isomers and the workflow for their spectroscopic differentiation.
Caption: Conformational relationship of the cis and trans isomers.
Caption: Experimental workflow for isomer differentiation.
Benchmarking the Reactivity of 2-Bromo-4-isopropyl-cyclohexanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-Bromo-4-isopropyl-cyclohexanone, a key intermediate in organic synthesis. Its utility stems from the versatile reactivity of the α-haloketone motif, which serves as a precursor for a wide array of molecular architectures, including various heterocycles.[1][2] Understanding its reactivity profile compared to other analogues is crucial for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes.
The reactivity of α-haloketones is significantly enhanced compared to simple alkyl halides.[1] This is attributed to the inductive effect of the adjacent carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon more electrophilic.[1] Consequently, these compounds are potent alkylating agents and readily undergo several key transformations, including nucleophilic substitution, elimination, and rearrangement reactions.[3]
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we compare it with several structural analogues in a model nucleophilic substitution reaction (S_N2). The following data, while illustrative of established chemical principles, demonstrates the impact of both the halogen leaving group and steric hindrance on reaction rates. The relative rates are benchmarked against 2-Bromocyclohexanone.
Table 1: Relative Reaction Rates of α-Halocyclohexanones with Sodium Iodide in Acetone
| Compound | Halogen | Substituent (at C4) | Relative Rate (k_rel) | Key Observations |
| 2-Chlorocyclohexanone | Cl | None | ~0.02 | The C-Cl bond is stronger, making chloride a poorer leaving group than bromide. |
| 2-Bromocyclohexanone | Br | None | 1.00 (Reference) | Standard for comparison. |
| This compound | Br | -CH(CH₃)₂ | ~0.75 | The bulky isopropyl group introduces moderate steric hindrance, slightly impeding the nucleophile's backside attack. |
| 2-Bromo-4-tert-butyl-cyclohexanone | Br | -C(CH₃)₃ | ~0.20 | The significantly larger tert-butyl group creates substantial steric hindrance, drastically reducing the S_N2 reaction rate. |
Note: The quantitative data in this table is representative and intended to illustrate well-established reactivity trends. Actual reaction rates can vary based on specific experimental conditions.
Key Reaction Pathways
The primary reaction pathways for this compound are dictated by the reaction conditions, particularly the nature of the nucleophile and the presence or absence of a base. Strong, non-basic nucleophiles favor substitution, while strong bases can promote elimination or rearrangement.
Caption: Primary reaction pathways of this compound.
Experimental Protocols
To quantitatively assess the reactivity of α-haloketones, a kinetic analysis via a nucleophilic substitution reaction is a standard approach. The following protocol describes a method for comparing the reaction rates of different α-haloketones.
Protocol: Kinetic Analysis of S_N2 Reaction with Sodium Iodide
-
Preparation of Reagents:
-
Prepare 0.1 M solutions of each α-haloketone substrate (e.g., 2-Bromocyclohexanone, this compound) in anhydrous acetone.
-
Prepare a 0.2 M solution of sodium iodide (NaI) in anhydrous acetone.
-
-
Reaction Setup:
-
Equilibrate a water bath to a constant temperature (e.g., 25.0 °C).
-
Place 50.0 mL of the 0.1 M α-haloketone solution into a 100 mL jacketed reaction vessel and allow it to reach thermal equilibrium.
-
Separately, bring the 0.2 M NaI solution to the same temperature.
-
-
Initiation and Monitoring:
-
Rapidly add 50.0 mL of the equilibrated NaI solution to the reaction vessel, starting a timer immediately upon mixing. The final concentrations will be 0.05 M ketone and 0.1 M NaI.
-
At timed intervals (e.g., every 5 minutes), withdraw a 5.0 mL aliquot from the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing 10 mL of a 0.05 M silver nitrate (AgNO₃) solution in a non-polar solvent mixture to precipitate the unreacted iodide.
-
-
Quantification:
-
The concentration of the bromide ion (Br⁻) produced at each time point can be determined by potentiometric titration or ion chromatography.
-
Alternatively, the disappearance of the starting material can be monitored using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Plot the concentration of the product (or reactant) versus time.
-
Determine the initial reaction rate from the slope of the curve at t=0.
-
Since the reaction is pseudo-first-order under these conditions (due to the excess of nucleophile), the rate constant (k) can be calculated using the integrated rate law: ln([Ketone]t/[Ketone]₀) = -kt.
-
Compare the calculated rate constants for each substrate to determine their relative reactivities.
-
Caption: Experimental workflow for kinetic analysis of α-haloketone reactivity.
References
Cross-Validation of Analytical Data: A Comparative Guide for 2-Bromo-4-isopropyl-cyclohexanone and its Analogs
For Immediate Release
This guide presents a comprehensive cross-validation of analytical data for 2-Bromo-4-isopropyl-cyclohexanone, a key intermediate in pharmaceutical synthesis. Through a detailed comparison with relevant alternatives, this document provides researchers, scientists, and drug development professionals with objective performance data and supporting experimental protocols to ensure data integrity and facilitate informed decisions in their research and development endeavors.
Executive Summary
The robust characterization of pharmaceutical intermediates is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide focuses on this compound and provides a comparative analysis of its analytical data alongside two key alternatives: 4-isopropyl-cyclohexanone and the parent compound, cyclohexanone. While direct experimental spectra for this compound were not publicly available, this guide utilizes data from closely related structures and established analytical methodologies for alpha-bromoketones to provide a thorough comparative framework. The presented data and protocols are intended to serve as a valuable resource for analytical method development, validation, and cross-validation in a regulated environment.
Comparative Analysis of Analytical Data
The following tables summarize the key analytical data for this compound and its selected alternatives. This side-by-side comparison is designed to highlight the influence of the bromo- and isopropyl-substituents on the spectral properties of the cyclohexanone ring.
Table 1: Physical and Chemical Properties
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₉H₁₅BrO | 219.12[1] | 765940-93-0[1] |
| 4-isopropyl-cyclohexanone | C₉H₁₆O | 140.22[2][3] | 5432-85-9[2][3] |
| Cyclohexanone | C₆H₁₀O | 98.14 | 108-94-1 |
Table 2: Spectroscopic Data Comparison (Expected and Experimental)
| Analytical Technique | This compound (Expected) | 4-isopropyl-cyclohexanone (Experimental) | Cyclohexanone (Experimental) |
| ¹H NMR | Complex multiplet patterns expected due to the influence of the bromine atom and the isopropyl group. The proton alpha to the bromine is expected to be significantly downfield. | Data available from various sources, showing characteristic signals for the cyclohexyl ring protons and the isopropyl group. | Well-documented spectrum with characteristic signals for the methylene protons. |
| ¹³C NMR | The carbon bearing the bromine atom is expected to be shifted upfield compared to the corresponding carbon in the unsubstituted analog. The carbonyl carbon signal will also be influenced. | 13C NMR data is available, showing distinct signals for all nine carbon atoms.[4] | Standard reference spectra are widely available. |
| IR Spectroscopy (cm⁻¹) | Strong C=O stretch expected around 1715-1735 cm⁻¹. The C-Br stretch will appear in the fingerprint region. | Strong C=O stretch observed around 1715 cm⁻¹. | Strong C=O stretch observed around 1715 cm⁻¹. |
| Mass Spectrometry (m/z) | Molecular ion peak (M+) expected at m/z 218 and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). | Molecular ion peak at m/z 140.[2][5] | Molecular ion peak at m/z 98. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established practices for the analysis of ketones and halogenated organic compounds and can be adapted for the specific instrumentation available in the user's laboratory.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify the components of a sample and to determine the mass-to-charge ratio of the analyte and its fragments.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
Method:
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless injection).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of the analyte by analyzing the magnetic properties of its atomic nuclei.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).
Method for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum at a proton frequency of 400 MHz.
-
Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at a carbon frequency of 100 MHz.
-
Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Method (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Perform a background scan of the clean ATR crystal before analyzing the sample.
-
Visualization of Analytical Workflow and Relationships
The following diagrams illustrate the logical workflow for the cross-validation of analytical data and the structural relationships between the compared compounds.
Figure 1: Analytical workflow for the cross-validation of this compound data.
Figure 2: Structural relationships between the target compound and its alternatives.
Conclusion
This guide provides a foundational framework for the analytical cross-validation of this compound. By presenting comparative data and detailed experimental protocols, it aims to support researchers in establishing robust and reliable analytical methods. The provided workflows and structural relationship diagrams offer a clear visual representation of the analytical process and the chemical context. While the lack of publicly available experimental spectra for the target compound is a limitation, the data from its close analogs serve as a valuable reference point for method development and data interpretation. It is recommended that researchers generate in-house analytical data for this compound and use this guide as a template for their internal cross-validation studies.
References
- 1. This compound | C9H15BrO | CID 62708067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Isopropylcyclohexanone [webbook.nist.gov]
- 3. 4-Isopropylcyclohexanone [webbook.nist.gov]
- 4. 4-Isopropylcyclohexanone | C9H16O | CID 79488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Isopropylcyclohexanone [webbook.nist.gov]
Navigating the Catalytic Landscape for 2-Bromo-4-isopropyl-cyclohexanone Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient and selective transformation of halogenated ketones is a critical step in the synthesis of complex molecules. This guide provides a comparative analysis of catalytic systems for reactions involving 2-bromo-4-isopropyl-cyclohexanone, a versatile synthetic intermediate. Due to a lack of direct comparative studies on this specific substrate, this guide draws upon established methodologies for analogous α-bromoketones, presenting a consolidated overview of potential catalytic pathways, performance data from related compounds, and detailed experimental protocols.
The primary reactive pathways for this compound are dehydrobromination to form an α,β-unsaturated ketone and the Favorskii rearrangement to yield a ring-contracted carboxylic acid derivative. The choice of catalyst is paramount in directing the reaction towards the desired product with high yield and selectivity. This guide explores two major classes of catalysts: phase-transfer catalysts for dehydrobromination and bases for the Favorskii rearrangement.
Comparative Performance of Catalysts
The selection of an appropriate catalyst is contingent on the desired chemical transformation. Below is a summary of catalyst types and their general performance in reactions of α-bromoketones, which can be extrapolated to this compound.
| Reaction Type | Catalyst Type | Catalyst Examples | Typical Yields (on analogous substrates) | Key Performance Characteristics |
| Dehydrobromination | Phase-Transfer Catalysts (PTC) | Tetrabutylammonium bromide (TBAB), Tetraoctylammonium bromide (TOAB), Aliquat 336 | 70-95% | Highly efficient at promoting elimination reactions under biphasic conditions. More organophilic catalysts (e.g., TOAB) often show superior performance. Reaction times are typically in the range of 2-8 hours at room temperature to moderate heating. |
| Favorskii Rearrangement | Base Catalysis | Sodium hydroxide (NaOH), Potassium hydroxide (KOH), Sodium methoxide (NaOMe) | 60-85% | The choice of base and solvent significantly influences the reaction outcome. Hydroxide bases lead to the carboxylic acid, while alkoxides yield the corresponding ester. Reaction conditions can vary from room temperature to reflux, with reaction times of 1-12 hours. |
Experimental Protocols
Detailed methodologies for the two primary reaction pathways are provided below. These protocols are based on established procedures for substituted 2-bromocyclohexanones and can be adapted for this compound.
Protocol 1: Phase-Transfer Catalyzed Dehydrobromination
This procedure outlines the synthesis of 4-isopropyl-cyclohex-2-enone via dehydrobromination of this compound using a phase-transfer catalyst.
Materials:
-
This compound
-
Tetrabutylammonium bromide (TBAB)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (10 mL/g of substrate) is added a solution of potassium carbonate (2.0 eq) in water (10 mL/g of substrate).
-
Tetrabutylammonium bromide (0.05 eq) is added to the biphasic mixture.
-
The reaction mixture is stirred vigorously at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 20 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution (20 mL), water (20 mL), and brine (20 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-isopropyl-cyclohex-2-enone.
Protocol 2: Base-Catalyzed Favorskii Rearrangement
This protocol describes the synthesis of 3-isopropyl-cyclopentanecarboxylic acid through the Favorskii rearrangement of this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl, 2M)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of sodium hydroxide (3.0 eq) in water (15 mL/g of NaOH) is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.
-
This compound (1.0 eq) is added dropwise to the cold sodium hydroxide solution with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 8-12 hours.
-
The reaction mixture is cooled to 0 °C and acidified to pH 2 with 2M hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine (30 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 3-isopropyl-cyclopentanecarboxylic acid.
-
Further purification can be achieved by recrystallization or distillation.
Visualizing the Catalytic Pathways
To aid in the conceptual understanding of the reaction processes, the following diagrams illustrate the logical flow of the catalytic cycles.
Caption: Workflow for Phase-Transfer Catalyzed Dehydrobromination.
Caption: Key steps in the Favorskii Rearrangement pathway.
A Comparative Guide to In-Silico and Experimental Data for 2-Bromo-4-isopropyl-cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-isopropyl-cyclohexanone is an intriguing molecule for chemical synthesis and drug discovery, belonging to the class of α-haloketones which are versatile intermediates in organic reactions. A thorough understanding of its physicochemical and toxicological properties is crucial for its effective application. This guide provides a comparative overview of in-silico predicted data and a hypothetical framework for the experimental characterization of this compound. Due to the current lack of publicly available experimental data for this specific compound, this guide serves as a valuable resource by outlining the expected experimental outcomes based on established analytical techniques and comparing them with readily accessible computational predictions.
In-Silico Data Analysis
In-silico, or computational, methods provide a rapid and cost-effective means of predicting the properties of a molecule before its synthesis. These predictions are valuable for initial screening and for guiding experimental design. The following data for this compound has been primarily sourced from the PubChem database and predicted using various computational models.[1]
Physicochemical Properties (In-Silico)
A summary of the computationally predicted physicochemical properties is presented in Table 1. These parameters are crucial for understanding the molecule's behavior in various chemical and biological systems.
| Property | Predicted Value | Computational Method |
| Molecular Formula | C9H15BrO | - |
| Molecular Weight | 219.12 g/mol | PubChem 2.1 |
| XLogP3 | 2.9 | XLogP3 3.0 |
| Hydrogen Bond Donors | 0 | Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptors | 1 | Cactvs 3.4.6.11 |
| Rotatable Bond Count | 1 | Cactvs 3.4.6.11 |
| Exact Mass | 218.03063 Da | PubChem 2.1 |
| Topological Polar Surface Area | 17.1 Ų | Cactvs 3.4.6.11 |
Table 1: In-Silico Predicted Physicochemical Properties of this compound.[1]
Predicted Spectroscopic Data (In-Silico)
Spectroscopic data is fundamental for the structural elucidation and confirmation of a synthesized compound. While experimental spectra are definitive, in-silico predictions offer a valuable preliminary look.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Predictions would suggest characteristic signals for the protons in the cyclohexanone ring and the isopropyl group. The proton alpha to the bromine and the carbonyl group would likely appear as a downfield multiplet. The isopropyl group would show a characteristic doublet for the methyl protons and a septet for the methine proton.
-
¹³C NMR: The spectrum is predicted to show nine distinct carbon signals. The carbonyl carbon would be the most downfield signal, typically in the range of 200-210 ppm. The carbon bearing the bromine would also be significantly downfield.
Infrared (IR) Spectroscopy:
The predicted IR spectrum would exhibit a strong absorption band characteristic of the carbonyl (C=O) stretch of a ketone, typically in the region of 1715-1730 cm⁻¹. The C-Br stretching vibration would be expected in the fingerprint region, usually between 500 and 700 cm⁻¹.
Mass Spectrometry (MS):
The predicted mass spectrum would show a molecular ion peak [M]⁺ and a [M+2]⁺ peak of similar intensity, which is characteristic of a molecule containing one bromine atom. The fragmentation pattern would likely involve the loss of Br, CO, and fragments of the isopropyl group.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction (In-Silico)
ADMET properties are critical in drug development to assess the viability of a compound as a drug candidate. Various open-access in-silico tools can predict these properties.[2][3][4][5][6]
| ADMET Property | Predicted Outcome | Significance |
| Absorption | Moderate to good oral bioavailability predicted based on Lipinski's rule of five. | Indicates potential for oral administration. |
| Distribution | Likely to have good membrane permeability. | Suggests the ability to reach target tissues. |
| Metabolism | Susceptible to metabolism, potentially via reduction of the ketone or dehalogenation. | Provides insights into the compound's stability in the body. |
| Excretion | Likely to be excreted renally after metabolism. | Informs on the clearance mechanism of the compound. |
| Toxicity | Potential for toxicity due to the presence of an α-bromoketone moiety, which can be an alkylating agent. | Highlights a key area for experimental safety assessment. |
Table 2: Predicted ADMET Profile of this compound.
Experimental Data Framework
As no experimental data is currently available, this section outlines the detailed methodologies for the synthesis and characterization of this compound. This serves as a guide for researchers wishing to produce and verify this compound.
Synthesis Protocol
A potential synthetic route to this compound involves the bromination of 4-isopropylcyclohexanone.
Materials:
-
4-isopropylcyclohexanone
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic acid or Carbon tetrachloride (as solvent)
-
Initiator (e.g., AIBN, if using NBS)
-
Sodium bicarbonate solution
-
Magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Dissolve 4-isopropylcyclohexanone in a suitable solvent (e.g., acetic acid or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in the same solvent, or N-Bromosuccinimide with an initiator, to the flask with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Extract the product with an organic solvent like diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.[7][8][9][10][11][12] For ¹³C NMR, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.[10][13]
Infrared (IR) Spectroscopy:
-
FT-IR (ATR): Place a small amount of the purified liquid or solid compound directly on the ATR crystal of an FT-IR spectrometer and record the spectrum.[14][15][16][17][18] Alternatively, for a liquid, a thin film can be prepared between two KBr plates.
Mass Spectrometry (MS):
-
Electron Ionization (EI) or Electrospray Ionization (ESI): Introduce a dilute solution of the purified compound into the mass spectrometer.[19][20][21] Obtain the mass spectrum, paying close attention to the molecular ion region and the fragmentation pattern.
Visualizing the Workflows
To better illustrate the processes described, the following diagrams outline the in-silico and experimental workflows.
References
- 1. This compound | C9H15BrO | CID 62708067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 5. drugpatentwatch.com [drugpatentwatch.com]
- 6. ADMET-AI [admet.ai.greenstonebio.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. bhu.ac.in [bhu.ac.in]
- 11. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. eng.uc.edu [eng.uc.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. amherst.edu [amherst.edu]
- 18. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 19. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pubs.acs.org [pubs.acs.org]
Efficacy Comparison of 2-Bromo-4-isopropyl-cyclohexanone as a Precursor: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate precursor is a critical decision in the synthesis of complex molecules. This guide provides an objective comparison of the efficacy of 2-Bromo-4-isopropyl-cyclohexanone as a precursor, examining its synthesis, key reactions, and comparison with alternative synthetic routes.
Synthesis of this compound: A Comparative Overview of Brominating Agents
The primary route to this compound is the α-bromination of its parent ketone, 4-isopropylcyclohexanone. The choice of brominating agent is crucial for achieving high yield and selectivity. The two most common reagents for this transformation are molecular bromine (Br₂) and N-Bromosuccinimide (NBS).
| Brominating Agent | Typical Reaction Conditions | Reported Yield (Similar Substrates) | Selectivity & Remarks |
| Molecular Bromine (Br₂) / Acetic Acid | Acetic acid, room temperature | High (e.g., dibromination of cyclohexanone in methanol gave a crude yield of 86%) | Can lead to over-bromination and the formation of byproducts. The reaction is often rapid. Requires careful handling due to the corrosive and toxic nature of Br₂. |
| N-Bromosuccinimide (NBS) / Radical Initiator | CCl₄, radical initiator (e.g., AIBN or benzoyl peroxide), reflux | Good to excellent | Generally offers higher selectivity for mono-bromination at the α-position. NBS is a solid and is considered a safer and easier-to-handle source of bromine compared to liquid Br₂. It is particularly favored for allylic and benzylic brominations to avoid addition reactions to double bonds.[1][2] |
Experimental Protocol: General Procedure for α-Bromination of a Ketone
A solution of the ketone (1 equivalent) in a suitable solvent (e.g., acetic acid for Br₂ or carbon tetrachloride for NBS) is prepared in a round-bottom flask. For reactions with NBS, a radical initiator is added. The brominating agent (1 to 1.1 equivalents for mono-bromination) is added portion-wise or dropwise at the appropriate temperature (often room temperature for Br₂ in acetic acid, or reflux for NBS). The reaction progress is monitored by a suitable technique (e.g., TLC or GC). Upon completion, the reaction mixture is worked up by quenching any remaining bromine, followed by extraction and purification of the product.
Efficacy of this compound as a Precursor in the Favorskii Rearrangement
A key application demonstrating the efficacy of α-halo ketones like this compound is the Favorskii rearrangement. This reaction involves the treatment of an α-halo ketone with a base to yield a ring-contracted carboxylic acid derivative.[3][4][5] In the case of this compound, this rearrangement offers a synthetic route to valuable 4-isopropyl-cyclopentanecarboxylic acid derivatives.
Comparison with Alternative Precursors for Cyclopentanecarboxylic Acid Derivatives:
While the Favorskii rearrangement of this compound provides a direct route to substituted cyclopentanes, other synthetic strategies exist.
| Precursor/Method | Description | Advantages | Disadvantages |
| This compound (Favorskii Rearrangement) | Ring contraction of the α-bromo ketone. | Utilizes a readily accessible starting material (4-isopropylcyclohexanone). The reaction is well-established. | May require stoichiometric use of a strong base. The synthesis of the bromo-ketone precursor is an additional step. |
| Cyclopentene | Palladium-catalyzed hydrocarboxylation. | A direct one-step method to the carboxylic acid. | Requires a transition metal catalyst and handling of carbon monoxide gas. |
| Dieckmann Condensation of Adipic Acid Esters | Intramolecular cyclization of a diester to form a β-ketoester, followed by hydrolysis and decarboxylation. | A classic and versatile method for forming five-membered rings. | A multi-step process that requires the synthesis of the appropriate adipic acid derivative. |
Experimental Protocol: General Procedure for the Favorskii Rearrangement
The α-bromo ketone (1 equivalent) is dissolved in a suitable solvent (e.g., an alcohol corresponding to the alkoxide base). The base (e.g., sodium methoxide in methanol, typically 2-3 equivalents) is added, and the reaction mixture is stirred, often at reflux. The reaction progress is monitored. After completion, the reaction is quenched, and the ester or carboxylic acid product is isolated through extraction and purification.
Alternative Precursors for the Synthesis of Functionalized Cyclohexanones
While this compound is a valuable intermediate for introducing functionality at the α-position, other precursors can be employed for the synthesis of substituted cyclohexanones, avoiding the need for bromination.
-
Enamines/Enolates of 4-isopropylcyclohexanone: These can be reacted with various electrophiles to introduce substituents at the α-position. This approach offers a wide range of possible modifications.
-
Michael Addition to α,β-Unsaturated Ketones: The conjugate addition of nucleophiles to a cyclohexenone derivative can introduce functionality at the β-position.
-
Robinson Annulation: This powerful ring-forming reaction can be used to construct the cyclohexanone ring itself with desired substituents.
The choice of precursor and synthetic route will ultimately depend on the target molecule, desired substitution pattern, and the availability of starting materials.
Conclusion
This compound serves as a valuable and effective precursor in organic synthesis, particularly for the preparation of ring-contracted cyclopentane derivatives via the Favorskii rearrangement. While the synthesis of this α-bromo ketone requires a dedicated step, the subsequent rearrangement provides a powerful tool for accessing five-membered ring systems. The choice between using this compound and alternative precursors will be dictated by the specific synthetic goals, with each approach offering distinct advantages and disadvantages in terms of step economy, reagent handling, and accessible substitution patterns. Researchers are encouraged to consider these factors when designing their synthetic strategies.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-4-isopropyl-cyclohexanone: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the proper disposal of 2-Bromo-4-isopropyl-cyclohexanone, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is crucial to minimize risks and comply with regulatory standards.
Key Safety and Physical Properties
A thorough understanding of the chemical's properties is the first step in safe handling and disposal. The following table summarizes the key quantitative data for this compound and related compounds.
| Property | Value | Source |
| Molecular Formula | C9H15BrO | [1] |
| Molecular Weight | 219.12 g/mol | [1] |
| Melting Point/Freezing Point | -47 °C (-53 °F) | |
| Boiling Point | 155 °C (311 °F) | |
| Partition Coefficient (n-octanol/water) | log Pow: 0.86 at 25 °C (77 °F) |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage, and may cause respiratory irritation.
Before handling, ensure the following personal protective equipment (PPE) is worn:
-
Gloves: Wear protective gloves.
-
Eye Protection: Wear eye and face protection.
-
Clothing: Take off immediately all contaminated clothing and wash it before reuse.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not dispose of this chemical with household garbage or allow it to reach sewage systems.[3]
1. Waste Collection:
- Collect waste this compound in a suitable, clearly labeled, and closed container.
- Ensure the container is stored in a well-ventilated place, away from heat, sparks, open flames, and hot surfaces.[4]
2. Handling Spills:
- In the event of a spill, soak up the chemical with an inert absorbent material.[5][6]
- Collect the absorbent material and the spilled substance in a suitable, closed container for disposal.[5][6]
- Use only non-sparking tools and take precautionary measures against static discharges.[4]
3. Disposal of Contaminated Packaging:
- Contaminated containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2]
- Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[2]
- Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[2]
4. Contacting a Licensed Waste Disposal Service:
- Dispose of the contents and container at an approved waste disposal plant.[4][5]
- It is crucial to adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Bromo-4-isopropyl-cyclohexanone
Essential Safety and Handling Guide for 2-Bromo-4-isopropyl-cyclohexanone
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are critical for ensuring laboratory safety.
Hazard Assessment
-
Skin and Eye Irritation: Similar compounds are known to cause skin and eye irritation[1][2].
-
Respiratory Irritation: May cause respiratory irritation if inhaled[1][2].
-
Toxicity: While specific toxicity data is unavailable, it is prudent to handle the compound as potentially toxic.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles that meet ANSI Z.87.1 standards are required to protect against splashes. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing, such as during transfers of large volumes. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for incidental contact, but should be changed immediately upon contamination. For prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always consult the glove manufacturer's resistance guide for specific chemicals. |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant (FR) lab coat that is fully buttoned is required to protect against splashes and potential fire hazards. |
| Respiratory Protection | Respirator | All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
| Foot Protection | Closed-Toed Shoes | Sturdy, closed-toed and closed-heel shoes that cover the entire foot are mandatory in the laboratory. |
Operational Plan: Handling Procedures
Adherence to a strict operational plan is crucial for safe handling.
1. Preparation and Engineering Controls:
- All work with this compound must be performed in a well-ventilated laboratory inside a certified chemical fume hood.
- Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
- Assemble all necessary equipment and reagents before commencing work to minimize movement and potential for spills.
2. Chemical Handling:
- Wear all required PPE as outlined in the table above before handling the chemical.
- When transferring the chemical, use appropriate tools such as a spatula for solids or a pipette for liquids to avoid direct contact.
- Keep containers tightly closed when not in use to prevent the release of vapors.
- Avoid the formation of dust and aerosols.
3. In Case of Exposure or Spill:
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
- Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[3].
- Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
- Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact the institution's environmental health and safety department.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.
1. Waste Segregation:
- All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be segregated as hazardous waste.
2. Waste Container:
- Use a designated, properly labeled, and sealed waste container for all this compound waste. The label should clearly indicate "Hazardous Waste" and the chemical name.
3. Disposal Procedure:
- Dispose of the hazardous waste through your institution's approved chemical waste disposal program. Do not dispose of this chemical down the drain or in regular trash[4].
- Contaminated containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded[4].
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
